3-(Iodomethyl)-3-methyloxetane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(iodomethyl)-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYNHSVKPDQASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90549155 | |
| Record name | 3-(Iodomethyl)-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112823-30-0 | |
| Record name | 3-(Iodomethyl)-3-methyloxetane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90549155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(iodomethyl)-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Iodomethyl)-3-methyloxetane CAS number and properties
An In-Depth Technical Guide to 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a valuable building block in modern medicinal chemistry. It covers the compound's chemical properties, synthesis, applications in drug discovery, and key experimental protocols.
Core Properties and Specifications
This compound is a heterocyclic compound featuring a strained four-membered ether ring. The presence of a reactive iodomethyl group makes it a versatile intermediate for introducing the 3-methyl-3-oxetanyl moiety into complex molecules. This substitution is highly sought after in drug design as the oxetane ring can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, often leading to improved physicochemical properties.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 112823-30-0 | [4][5][6][7] |
| Molecular Formula | C₅H₉IO | [4][5][7][8] |
| Molecular Weight | 212.03 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 72-75 °C (10 Torr) | [5] |
| Density | 1.7437 g/cm³ | [5] |
| Purity | Typically ≥98% (often stabilized with copper chips) | [4][6] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [4][5][8][9] |
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step sequence starting from the commercially available 3-hydroxymethyl-3-methyloxetane (HMMO). The hydroxyl group is first converted into a better leaving group, commonly a tosylate, which is then displaced by iodide in a nucleophilic substitution reaction (Finkelstein reaction).
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Methyl-3-(tosyloxymethyl)oxetane
-
To a stirred solution of 3-hydroxymethyl-3-methyloxetane (1.0 eq.) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature, stirring overnight.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-Methyl-3-(tosyloxymethyl)oxetane (1.0 eq.) in acetone.
-
Add sodium iodide (1.5 eq.) to the solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford this compound as a colorless to light yellow oil.
Applications in Drug Discovery
The 3-iodo- and 3-(iodomethyl)-3-methyloxetanes are highly valuable precursors in medicinal chemistry. The carbon-iodine bond provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various coupling reactions. This allows for the efficient incorporation of the oxetane moiety into potential drug candidates.[1][2]
One of the most powerful applications is in the Suzuki-Miyaura cross-coupling reaction to synthesize 3-aryl- or 3-benzyl-3-methyloxetanes, which are key scaffolds in many biologically active compounds.[1]
Caption: Workflow for Suzuki-Miyaura coupling using this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl boronic acid (1.2 eq.), this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to yield the desired 3-(arylmethyl)-3-methyloxetane product.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: Hazard and Precautionary Information
| Category | Statements | Reference(s) |
| Pictograms | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. | [8][9][10] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10][11] |
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[10][11][12] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Lead Sciences [lead-sciences.com]
- 5. This compound | 112823-30-0 [chemicalbook.com]
- 6. 112823-30-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. scbt.com [scbt.com]
- 8. covethouse.eu [covethouse.eu]
- 9. This compound – porphyrin-systems [porphyrin-systems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 3-(Iodomethyl)-3-methyloxetane from Diol Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane ring is a valuable structural motif in medicinal chemistry, often employed as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can lead to significant improvements in the physicochemical properties of drug candidates, such as metabolic stability, aqueous solubility, and lipophilicity.[1] Specifically, 3,3-disubstituted oxetanes are of great interest, and functionalized derivatives like 3-(iodomethyl)-3-methyloxetane serve as crucial building blocks for further chemical elaboration. This guide provides a detailed overview of the primary synthetic pathways to this compound, starting from readily available diol and triol precursors. The methodologies, quantitative data, and experimental workflows are presented to assist researchers in the practical application of these synthetic strategies.
Core Synthetic Strategy: A Two-Stage Approach
The most common and efficient pathway for synthesizing this compound does not begin with a simple diol but rather with a triol, 1,1,1-tris(hydroxymethyl)ethane (TME). The synthesis is logically divided into two main stages:
-
Formation of the Oxetane Ring : Synthesis of the key intermediate, 3-hydroxymethyl-3-methyloxetane (HMMO).
-
Halogenation : Conversion of the primary alcohol in HMMO to the corresponding iodide.
This approach allows for the selective modification of one of the three original hydroxyl groups into the desired iodo-functional handle.
Stage 1: Synthesis of 3-Hydroxymethyl-3-methyloxetane (HMMO)
The initial step involves the cyclization of 1,1,1-tris(hydroxymethyl)ethane. A robust method for this transformation is the reaction with diethyl carbonate, which proceeds through a cyclic carbonate intermediate. This intermediate subsequently undergoes thermal decarboxylation to yield HMMO.[2][3]
Experimental Protocol: Synthesis of HMMO
-
Reaction Setup : In a round-bottom flask equipped with a stirrer and distillation apparatus, 1,1,1-tris(hydroxymethyl)ethane (TME) is reacted with diethyl carbonate.
-
Cyclization : The mixture is heated, leading to the formation of the corresponding cyclic carbonate.
-
Decarboxylation : The temperature is further elevated (typically to around 160°C) to induce thermal decomposition of the cyclic carbonate, which results in the formation of 3-hydroxymethyl-3-methyloxetane (HMMO) with the release of carbon dioxide.[3]
-
Purification : The crude HMMO is then purified, typically by distillation, to yield the desired intermediate. The reported yield for this multi-step process is approximately 76%.[2]
Stage 2: Iodination of 3-Hydroxymethyl-3-methyloxetane
With the HMMO intermediate in hand, the final step is the conversion of the primary hydroxyl group to an iodide. Two primary methods are effective for this transformation: a direct Appel-type iodination and a two-step tosylation followed by a Finkelstein reaction.
Method A: Direct Iodination via Appel Reaction
The Appel reaction provides a direct, one-step conversion of an alcohol to an alkyl halide using triphenylphosphine and a halogen source—in this case, iodine.[4]
Experimental Protocol: Appel Iodination of HMMO
-
Reaction Setup : Dissolve 3-hydroxymethyl-3-methyloxetane (HMMO) (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM). Pyridine may be added to the solvent mixture.[1]
-
Reagent Addition : Cool the solution to 0°C in an ice bath. Add triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) portion-wise, maintaining the low temperature.[1]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for approximately 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine. Extract the product with dichloromethane. The combined organic layers are then washed with brine and dried over anhydrous magnesium sulfate.[1]
-
Purification : After filtering off the drying agent, the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.[1]
Method B: Two-Step Tosylation and Finkelstein Reaction
This alternative route involves converting the alcohol into a good leaving group (tosylate), which is then displaced by an iodide ion in a classic SN2 reaction (the Finkelstein reaction).
Experimental Protocol: Tosylation of HMMO
-
Reaction Setup : Dissolve 3-hydroxymethyl-3-methyloxetane (HMMO) (1.0 equivalent) in a suitable solvent at a low temperature.
-
Tosylation : Add 4-toluenesulfonyl chloride. The reaction is typically carried out in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.
-
Work-up and Purification : Once the reaction is complete, the mixture is worked up to isolate the 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO). This step has been reported with a high yield of 96%.[2]
Experimental Protocol: Finkelstein Reaction
-
Reaction Setup : Dissolve the purified 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO) (1.0 equivalent) in a polar aprotic solvent like acetone or DMF.
-
Nucleophilic Substitution : Add sodium iodide (NaI) (typically 1.5 equivalents). Heat the mixture to reflux to drive the SN2 displacement of the tosylate group.[1]
-
Work-up and Purification : After the reaction is complete, the mixture is cooled, and the precipitated sodium tosylate is removed by filtration. The filtrate is concentrated, and the crude product is purified by vacuum distillation to afford the final this compound. A similar reaction substituting the tosylate with azide has a reported yield of 85%.[2]
Quantitative Data Summary
The following table summarizes the reported yields for the key transformations in the synthesis of this compound.
| Reaction Stage | Starting Material | Product | Reagents | Yield (%) | Reference |
| Oxetane Formation | 1,1,1-Tris(hydroxymethyl)ethane | 3-Hydroxymethyl-3-methyloxetane (HMMO) | Diethyl Carbonate, Heat | 76 | [2] |
| Tosylation (Method B) | 3-Hydroxymethyl-3-methyloxetane | 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO) | 4-Toluenesulfonyl Chloride | 96 | [2] |
| Nucleophilic Substitution (Method B Analog) | 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane | 3-Azidomethyl-3-methyloxetane | Sodium Azide (NaN₃) | 85 | [2] |
Note: The yield for the Finkelstein reaction (iodide substitution) is expected to be comparable to the azide substitution.
Visualized Workflows
Overall Synthetic Workflow
The following diagram illustrates the complete synthetic pathway from the triol precursor to the final iodinated oxetane, highlighting the two primary methods for the final iodination step.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 3-(Iodomethyl)-3-methyloxetane. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of NMR data for small organic molecules, which can be adapted for this specific compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from known chemical shift ranges for similar functional groups and structural motifs found in substituted oxetanes.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.3 | Singlet | N/A |
| -CH₂I | ~3.4 | Singlet | N/A |
| Oxetane -CH₂- (x2) | ~4.4 | Doublet | ~6.0 |
| Oxetane -CH₂- (x2) | ~4.5 | Doublet | ~6.0 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~22 |
| -CH₂I | ~10 |
| Quaternary Carbon (C-3) | ~40 |
| Oxetane -CH₂- (C-2, C-4) | ~78 |
Experimental Protocols for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Filter the solution into a standard 5 mm NMR tube to a height of approximately 4-5 cm to ensure proper immersion in the detection coil.
-
For quantitative measurements, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
2. ¹H NMR Spectroscopy Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.
-
Number of Scans (NS): 8 to 16 scans are generally sufficient for a sample of this concentration.
-
Acquisition Time (AQ): An acquisition time of 3-4 seconds is recommended to ensure good digital resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically used for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.
-
Spectral Width (SW): A spectral width of 12-16 ppm is usually adequate to cover the entire proton chemical shift range.
-
Temperature: Standard room temperature (e.g., 298 K) is typically used.
3. ¹³C NMR Spectroscopy Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is common.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.
-
Spectral Width (SW): A spectral width of 200-250 ppm is used to cover the full range of carbon chemical shifts.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Synthetic Pathway Visualization
The following diagram illustrates a plausible synthetic route to 3-(halomethyl)-3-methyloxetanes, which are precursors to or analogs of this compound. The synthesis of 3-azidomethyl-3-methyloxetane often proceeds from 3-hydroxymethyl-3-methyloxetane, which can be halogenated.
Caption: Plausible synthetic pathway for this compound.
3-(Iodomethyl)-3-methyloxetane chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-(Iodomethyl)-3-methyloxetane, a valuable building block in medicinal chemistry. It covers its chemical structure, IUPAC name, physicochemical properties, a detailed synthesis protocol, and its applications in drug discovery.
Chemical Identity and Structure
This compound is a heterocyclic compound featuring a four-membered oxetane ring. This strained ring system is of significant interest in drug design. The structure is characterized by a methyl group and an iodomethyl group attached to the same carbon atom (C3) of the oxetane ring.
Chemical Structure:
The key structural features are the polar ether linkage within the strained four-membered ring and the reactive carbon-iodine bond, which serves as a versatile chemical handle for further synthetic modifications.
Physicochemical and Spectroscopic Properties
The properties of this compound make it a useful intermediate in organic synthesis. Quantitative data is summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 212.03 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 72-75 °C (at 10 Torr) | ChemicalBook |
| Density | 1.7437 g/cm³ | ChemicalBook |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [2] |
| Purity | Typically >98% (often stabilized with copper) | [2] |
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, suppliers often hold this data. Researchers can typically request a Certificate of Analysis (COA) for lot-specific data, which would include ¹H NMR, ¹³C NMR, and mass spectrometry results.[3]
Predicted mass spectrometry data, specifically the collision cross-section (CCS) for various adducts, provides insight into the molecule's behavior in a mass spectrometer.
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 212.97708 | 125.7 |
| [M+Na]⁺ | 234.95902 | 125.7 |
| [M-H]⁻ | 210.96252 | 123.6 |
| [M+NH₄]⁺ | 230.00362 | 138.4 |
| [M+K]⁺ | 250.93296 | 135.1 |
| Data sourced from PubChemLite.[4] |
Experimental Protocol: Synthesis
This compound is synthesized from its corresponding alcohol, 3-methyl-3-oxetanemethanol, via an iodination reaction. The following protocol is a representative method.
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a suitable reactor flask, dissolve 3-methyl-3-oxetanemethanol (1.0 equivalent) in a mixture of dichloromethane (DCM) and pyridine.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (1.2 equivalents) portion-wise, followed by the portion-wise addition of iodine (1.2 equivalents), ensuring the temperature remains controlled.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution) to remove residual water and water-soluble impurities. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter to remove the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The oxetane motif is increasingly recognized as a valuable component in modern drug design. Its incorporation can significantly improve the physicochemical properties of drug candidates.
Role as a Bioisostere: The 3-methyl-oxetane core can act as a bioisostere for less desirable functional groups, such as gem-dimethyl or carbonyl groups. This substitution often leads to:
-
Improved Aqueous Solubility: The polar ether oxygen of the oxetane ring can enhance a molecule's solubility.
-
Enhanced Metabolic Stability: The oxetane ring can block sites of metabolism, increasing the compound's half-life.
-
Reduced Lipophilicity: Replacing a non-polar group like a gem-dimethyl with the more polar oxetane can lower the logP value, which is often beneficial for optimizing pharmacokinetic profiles.
Synthetic Utility: this compound is a key building block for introducing this beneficial motif. The iodomethyl group provides a highly reactive site for various chemical transformations, including:
-
Nucleophilic Substitution (Sₙ2) Reactions: The iodide is an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles (e.g., amines, azides, thiols) to append the oxetane moiety to a larger scaffold.
-
Cross-Coupling Reactions: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds.
The ability to easily incorporate the 3-methyl-oxetane group makes this reagent a powerful tool for generating diverse chemical libraries and for lead optimization campaigns in drug development.
Mandatory Visualizations
The following diagrams illustrate the synthesis and application logic for this compound.
Caption: Synthesis workflow for this compound.
Caption: Application of this compound in drug discovery.
References
The Synthesis of 3-Substituted Oxetanes: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity, metabolic stability, and ability to act as a hydrogen bond acceptor, make it an attractive surrogate for gem-dimethyl and carbonyl groups in drug candidates.[1] This in-depth technical guide provides a comprehensive review of the core synthetic strategies for the preparation of 3-substituted oxetanes, a class of these heterocycles that has garnered significant attention due to the absence of an additional stereocenter when symmetrically substituted at the 3-position. This guide is intended to serve as a practical resource for researchers and scientists in the field of drug development and organic synthesis, offering detailed experimental protocols, comparative quantitative data, and visual representations of key synthetic pathways.
Intramolecular Cyclization: The Williamson Ether Synthesis
The intramolecular Williamson ether synthesis is a cornerstone in the formation of the oxetane ring. This method relies on the cyclization of a 1,3-halohydrin or a related substrate containing a hydroxyl group and a suitable leaving group in a 1,3-relationship. The reaction typically proceeds via an SN2 mechanism, where a base is used to deprotonate the alcohol, which then acts as a nucleophile to displace the leaving group.[2][3]
A common and effective strategy involves the synthesis of 3,3-disubstituted oxetanes from 2,2-disubstituted propane-1,3-diols. This approach offers a versatile entry to a variety of 3-substituted oxetanes with applications in medicinal chemistry.[4]
General Workflow for Williamson Ether Synthesis of 3,3-Disubstituted Oxetanes
Caption: General workflow for the synthesis of 3,3-disubstituted oxetanes via Williamson ether synthesis.
Experimental Protocols
Synthesis of (3-(Bromomethyl)oxetan-3-yl)methanol [4]
To a solution of 2,2-bis(bromomethyl)propane-1,3-diol (1 equivalent) in ethanol, sodium ethoxide (1 equivalent) is added. The reaction mixture is stirred at room temperature. The progress of the cyclization is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield (3-(bromomethyl)oxetan-3-yl)methanol.
Synthesis of 3-(Aryloxymethyl)-3-(hydroxymethyl)oxetanes [4]
A mixture of (3-(bromomethyl)oxetan-3-yl)methanol (1 equivalent), a substituted phenol (1 equivalent), and potassium carbonate (a mild base) in acetone is stirred at room temperature. After completion of the reaction (monitored by TLC), the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.
Quantitative Data
| Starting Diol | Product | Yield (%) | Reference |
| 2,2-Bis(bromomethyl)propane-1,3-diol | (3-(Bromomethyl)oxetan-3-yl)methanol | - | [4] |
| (3-(Bromomethyl)oxetan-3-yl)methanol | (3-(Phenoxymethyl)oxetan-3-yl)methanol | - | [4] |
| (3-(Bromomethyl)oxetan-3-yl)methanol | (3-((4-Fluorophenoxy)methyl)oxetan-3-yl)methanol | 87 | [4] |
| (3-(Bromomethyl)oxetan-3-yl)methanol | (3-((4-Bromophenoxy)methyl)oxetan-3-yl)methanol | 86 | [4] |
| (3-(Bromomethyl)oxetan-3-yl)methanol | (3-((4-Methoxyphenoxy)methyl)oxetan-3-yl)methanol | - | [4] |
Synthesis from Oxetan-3-one
Oxetan-3-one is a versatile and commercially available building block that provides a convergent entry point to a wide array of 3-substituted oxetanes.[5][6] Its ketone functionality allows for a variety of chemical transformations, including nucleophilic additions, reductions, and olefination reactions, to introduce diverse substituents at the 3-position.[7]
Key Synthetic Transformations of Oxetan-3-one
Caption: Synthetic utility of oxetan-3-one for the preparation of various 3-substituted oxetanes.
Experimental Protocols
General Procedure for Nucleophilic Addition to Oxetan-3-one
To a solution of oxetan-3-one in an anhydrous solvent (e.g., THF, diethyl ether) at a low temperature (e.g., -78 °C), a solution of the Grignard or organolithium reagent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the corresponding 3-substituted-oxetan-3-ol.
Horner-Wadsworth-Emmons (HWE) Reaction of Oxetan-3-one [7]
To a suspension of a phosphonate reagent in an anhydrous solvent, a strong base (e.g., NaH) is added at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases. A solution of oxetan-3-one in the same solvent is then added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is quenched, and the product is extracted, dried, and purified to yield the α,β-unsaturated ester derivative.
Gold-Catalyzed Synthesis of Oxetan-3-ones from Propargylic Alcohols
A modern and highly efficient method for the synthesis of oxetan-3-ones involves a gold-catalyzed intermolecular oxidation of readily available propargylic alcohols.[8][9][10][11] This one-step process proceeds under mild conditions and tolerates a variety of functional groups, providing a practical route to this important class of building blocks.[8][9] The reaction is believed to proceed through the formation of a reactive α-oxo gold carbene intermediate.[8]
Catalytic Cycle for Gold-Catalyzed Oxetan-3-one Synthesis
Caption: Proposed catalytic cycle for the gold-catalyzed synthesis of oxetan-3-ones.
Experimental Protocol
General Procedure for the Gold-Catalyzed Synthesis of Oxetan-3-one [8]
To a solution of the propargylic alcohol (1.0 equivalent) in a suitable solvent (e.g., 1,2-dichloroethane), the gold catalyst (e.g., (2-biphenyl)Cy₂PAuNTf₂, 2 mol%) and an oxidant (e.g., 3-methoxycarbonyl-5-bromopyridine N-oxide, 1.2 equivalents) are added. An acid co-catalyst such as HNTf₂ (5 mol%) may also be added. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.
Quantitative Data for Gold-Catalyzed Synthesis of Oxetan-3-ones
| Propargylic Alcohol Substrate | Gold Catalyst / Oxidant / Acid | Yield (%) | Reference |
| Propargyl alcohol | (2-biphenyl)Cy₂PAuNTf₂ / 4 / HNTf₂ | 71 | [8] |
| 1-Phenylprop-2-yn-1-ol | (2-biphenyl)Cy₂PAuNTf₂ / 4 / HNTf₂ | 75 | [8] |
| 1-Cyclohexylprop-2-yn-1-ol | (2-biphenyl)Cy₂PAuNTf₂ / 4 / HNTf₂ | 82 | [8] |
| But-3-yn-2-ol | (2-biphenyl)Cy₂PAuNTf₂ / 4 / HNTf₂ | 65 | [8] |
| 2-Methylbut-3-yn-2-ol | IPrAuNTf₂ / 4-acetylpyridine N-oxide | 85 | [8] |
*Oxidant 4: 3-methoxycarbonyl-5-bromopyridine N-oxide
Paternò-Büchi Reaction
The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, providing a direct and atom-economical route to the oxetane ring.[12][13][14][15] This reaction is particularly useful for the synthesis of spirocyclic oxetanes when cyclic ketones are employed.[12] The reaction is typically initiated by UV irradiation, which excites the carbonyl compound to its triplet state, followed by reaction with the alkene.[13] Recent advances have demonstrated the feasibility of this reaction using visible light and a photocatalyst.[13]
General Scheme of the Paternò-Büchi Reaction
Caption: General representation of the Paternò-Büchi reaction for oxetane synthesis.
Experimental Protocol
Telescoped Three-Step Synthesis of Functionalized Spirocyclic Oxetanes [12]
A solution of a cyclic ketone (3 mmol), maleic anhydride (1 mmol), and p-xylene (1 mmol) in acetonitrile (0.1 M with respect to maleic anhydride) is irradiated at 300 nm in a batch photoreactor until the maleic anhydride is consumed. After the photochemical reaction, a nucleophile (e.g., an amine or alcohol) is added to the reaction mixture to open the anhydride ring. Finally, a coupling agent such as dicyclohexylcarbodiimide (DCC) is added to facilitate ester or amide formation. The final product is purified by column chromatography.
Quantitative Data for Paternò-Büchi Reactions
| Ketone | Alkene | Product | Yield (%) (over 3 steps) | Reference |
| Cyclohexanone | Maleic anhydride | Spiro[cyclohexane-1,2'-[8][10]dioxolo[4,5-c]oxepine]-4',6'-dione derivative | up to 42 | [12] |
| Cyclopentanone | Maleic anhydride | Spiro[cyclopentane-1,2'-[8][10]dioxolo[4,5-c]oxepine]-4',6'-dione derivative | - | [12] |
| Adamantan-2-one | Maleic anhydride | Spiro[adamantane-2,2'-[8][10]dioxolo[4,5-c]oxepine]-4',6'-dione derivative | - | [12] |
Ring Expansion of Epoxides
The ring expansion of epoxides offers another valuable strategy for the synthesis of oxetanes. This transformation can be achieved using various reagents, with sulfur ylides being particularly effective.[5] The reaction typically involves the nucleophilic attack of the ylide on the epoxide, followed by an intramolecular cyclization to form the four-membered oxetane ring.
Experimental Protocol
Ring Expansion of Epoxides with Dimethylsulfoxonium Methylide [5]
To a solution of trimethyloxosulfonium iodide in a suitable solvent such as DMSO, a base like sodium hydride is added to generate dimethylsulfoxonium methylide in situ. The epoxide is then added to the reaction mixture. The reaction is heated to facilitate the ring expansion. Upon completion, the reaction is quenched, and the oxetane product is isolated and purified. This method has been shown to proceed with high yields, often in the range of 83-99%.[5]
Conclusion
The synthesis of 3-substituted oxetanes is a dynamic and evolving field, driven by the increasing importance of this heterocyclic motif in drug discovery. This guide has provided a detailed overview of the primary synthetic methodologies, including the classical Williamson ether synthesis, the versatile chemistry of oxetan-3-one, modern gold-catalyzed reactions, photochemical cycloadditions, and epoxide ring expansions. The provided experimental protocols and quantitative data are intended to equip researchers with the practical knowledge required to incorporate these valuable building blocks into their synthetic programs. The continued development of novel and efficient synthetic routes to functionalized oxetanes will undoubtedly accelerate their application in the design of next-generation therapeutics.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. connectjournals.com [connectjournals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols [organic-chemistry.org]
- 10. Gold-catalyzed one-step practical synthesis of oxetan-3-ones from readily available propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Oxetane Synthesis through the Paternò-Büchi Reaction [mdpi.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physical Properties of 3-(Iodomethyl)-3-methyloxetane
This technical guide provides a comprehensive overview of the physical properties of 3-(Iodomethyl)-3-methyloxetane, with a specific focus on its boiling point. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical and Chemical Properties
This compound is a colorless to light yellow liquid.[1] It is an oxetane derivative containing an iodine atom, making it a useful building block in organic synthesis. Key physical and chemical data are summarized in the table below.
| Property | Value |
| Boiling Point | 72-75 °C at 10 Torr[1] |
| Molecular Formula | C₅H₉IO[2][3][4] |
| Molecular Weight | 212.03 g/mol [3] |
| Density | 1.7437 g/cm³[1] |
| Appearance | Colorless to light yellow liquid[1] |
| CAS Number | 112823-30-0[1][2][3] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere[1][2][4] |
Experimental Protocol: Boiling Point Determination via Thiele Tube Method
The boiling point of a liquid is a crucial physical property for its identification and characterization. The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid.
Objective: To determine the boiling point of this compound.
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (with appropriate range)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
-
Sample of this compound
Procedure:
-
Sample Preparation: Fill the small test tube to about half-full with the liquid sample, this compound.
-
Capillary Tube Insertion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.
-
Assembly: Attach the test tube to a thermometer using a small rubber band or wire. The bottom of the test tube should be aligned with the thermometer bulb.
-
Thiele Tube Setup: Clamp the Thiele tube in a vertical position and fill it with high-boiling mineral oil until the oil level is above the side arm.
-
Immersion: Insert the thermometer and the attached sample tube into the Thiele tube. The sample should be positioned in the center of the main tube, and the thermometer bulb should be fully immersed in the oil.
-
Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.
-
Observation: As the temperature rises, a stream of bubbles will start to emerge from the open end of the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube.
-
Recording: Record the temperature at this point. Also, record the atmospheric pressure, as boiling point is pressure-dependent.
Visualizations
The following diagram illustrates the experimental setup for determining the boiling point using the Thiele tube method.
Caption: Experimental setup for boiling point determination.
References
Navigating the Synthesis Landscape: A Technical Guide to 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential handling and storage protocols for 3-(Iodomethyl)-3-methyloxetane, a valuable building block in contemporary medicinal chemistry. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available databases, this document collates and extrapolates best practices from data on structurally similar oxetanes and organo-iodide compounds. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the reagent.
Compound Profile and Inferred Hazards
This compound is a disubstituted oxetane containing a reactive iodomethyl group. The oxetane ring, a four-membered ether, is of significant interest in drug discovery for its ability to modulate physicochemical properties.[1] The 3,3-disubstituted pattern generally enhances the stability of the oxetane ring compared to other substitution patterns.[1][2] However, the presence of the iodomethyl group introduces specific reactivity and potential hazards.
Inferred Hazard Profile: Based on analogous compounds, this compound is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Organo-iodine compounds can be light-sensitive and may release iodine over time, indicated by a purplish discoloration.[6]
Table 1: Inferred GHS Hazard Statements for this compound
| Hazard Class | Hazard Statement | GHS Code (Inferred) | Source Analogy |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [3][4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [3][4] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [3][5] |
Handling and Personal Protective Equipment (PPE)
Given the inferred hazards, stringent adherence to safety protocols is mandatory when handling this compound.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[5][7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile, with a thickness greater than 0.35 mm recommended). Replace gloves immediately if contaminated.[3]
-
Skin and Body Protection: Wear a lab coat and, if handling larger quantities, an apron or chemical-resistant suit.
-
Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood.[3][8] If there is a risk of inhalation, a NIOSH-approved respirator should be used.
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound and prevent degradation.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow potential decomposition pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent reaction with atmospheric moisture and oxygen. |
| Light | Store in an amber or opaque container.[6] | Organo-iodides can be light-sensitive, leading to the formation of I₂.[6] |
| Container | Tightly sealed container.[9] | To prevent exposure to air and moisture. |
| Incompatibilities | Strong oxidizing agents, strong bases, and acids. | The oxetane ring can be susceptible to ring-opening under acidic conditions, and the iodomethyl group is reactive towards nucleophiles and bases.[1] |
Stability Profile:
-
Oxetane Ring: 3,3-disubstituted oxetanes, such as the target molecule, are generally more stable than other substituted oxetanes.[1][2] They exhibit enhanced tolerance to a range of reaction conditions, including some acidic and basic environments.[2][10][11] However, strong acids can promote ring-opening.[1]
-
Iodomethyl Group: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions.[12] This reactivity is key to its utility as a synthetic building block but also contributes to its potential instability. Samples of organo-iodine compounds can decompose over time, often turning yellow or purple due to the formation of elemental iodine.[12]
Experimental Protocols
The following are generalized protocols for the handling and use of this compound. Researchers should adapt these based on the specific requirements of their experimental setup.
Protocol 1: Aliquoting and Sample Preparation
-
Preparation: Move the sealed container of this compound from cold storage to a chemical fume hood. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.
-
Inert Atmosphere: If the compound is stored under an inert atmosphere, prepare a dry, inert gas (Argon or Nitrogen) line to flush the headspace of the container after opening.
-
Dispensing: Using clean, dry glassware, quickly dispense the desired amount of the liquid.
-
Sealing: Tightly reseal the main container, flush with inert gas if necessary, and return it to cold storage.
-
Dissolution: Dissolve the aliquoted compound in an appropriate anhydrous solvent for immediate use in a reaction.
Protocol 2: Quenching and Waste Disposal
-
Reaction Quenching: Reactions involving this compound should be quenched carefully. A common method is the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to react with any residual reactive iodine species.
-
Waste Segregation: All waste containing this compound, including reaction mixtures and contaminated materials, must be disposed of as halogenated organic waste.
-
Container Disposal: Empty containers should be rinsed with a suitable solvent (e.g., acetone or ethyl acetate), and the rinsate collected as halogenated waste. Dispose of the rinsed container in accordance with institutional guidelines.
Spill and Exposure Management
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3]
-
Place the contaminated absorbent into a sealed container for disposal as halogenated organic waste.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials for proper disposal.
-
Ensure the area is well-ventilated.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
This technical guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all laboratory personnel conduct a thorough risk assessment before use and consult institutional safety guidelines.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Iodomethane - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. youtube.com [youtube.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safety Data of 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental protocols related to 3-(Iodomethyl)-3-methyloxetane, a key building block in medicinal chemistry. Due to the limited availability of a complete, formal Safety Data Sheet (SDS), this document synthesizes information from various commercial suppliers, related compounds, and general laboratory safety practices to offer a thorough understanding for researchers and drug development professionals.
Chemical Identification and Physical Properties
This compound is a substituted oxetane that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The oxetane motif is often incorporated into drug candidates to enhance their physicochemical properties.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 112823-30-0 | [1][2][3] |
| Molecular Formula | C5H9IO | [1][2][3][4] |
| Molecular Weight | 212.03 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 72-75 °C at 10 Torr | [2] |
| Density | 1.7437 g/cm³ | [2] |
| Purity | Typically >97% (often stabilized with a copper chip) | [1][5] |
Hazard Identification and Classification
While a complete GHS classification is not uniformly available, information from suppliers indicates the following hazards:
| Hazard | Classification | GHS Pictogram | Hazard Statement |
| Acute Oral Toxicity | Category 4 | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Likely Irritant | GHS07 (Exclamation Mark) | H315: Causes skin irritation (inferred from similar compounds and supplier data)[6] |
| Serious Eye Damage/Irritation | Likely Irritant | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation (inferred from similar compounds) |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
P330: Rinse mouth.[7]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7]
Handling and Storage
Proper handling and storage are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store in a cool, dark place. Recommended storage temperature is 2-8°C under an inert atmosphere.[1][2][4][6] |
| Incompatible Materials | Strong oxidizing agents.[8] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, the following measures should be taken:
| Situation | Procedure |
| Accidental Release | Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] Ensure adequate ventilation. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[8] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.[8] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8] |
Experimental Protocol: Synthesis of this compound
The following is a typical laboratory-scale synthesis of this compound from 3-methyl-3-oxetanemethanol.
Reaction Scheme:
Caption: Synthesis of this compound.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methyl-3-oxetanemethanol (1.0 equivalent) in a mixture of dichloromethane and pyridine.
-
Iodination: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane. Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[9]
Toxicological and Ecological Information
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste materials should be handled by a licensed waste disposal company.[7][8]
Workflow and Safety Precautions
The following diagram illustrates a general workflow for handling and using this compound in a research setting, emphasizing key safety checkpoints.
Caption: General Laboratory Workflow for this compound.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | 112823-30-0 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. 112823-30-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. covethouse.eu [covethouse.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Commercial Availability and Technical Guide for 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Iodomethyl)-3-methyloxetane (CAS No. 112823-30-0) is a valuable building block in medicinal chemistry and drug discovery. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including metabolic stability, aqueous solubility, and lipophilicity. This technical guide provides a comprehensive overview of the commercial availability, suppliers, physical and chemical properties, and a detailed experimental protocol for the synthesis of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 112823-30-0 | [1][2] |
| Molecular Formula | C5H9IO | [1][2] |
| Molecular Weight | 212.03 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 72-75 °C (at 10 Torr) | [1] |
| Density | 1.7437 g/cm³ | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [3][4] |
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers. The typical purity and offered quantities may vary. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Purity | Notes |
| Apollo Scientific | 98%+ | Stabilized with Copper chip |
| BLDpharm (Lead Sciences) | 98%+ | Stabilized with Copper chip |
| Career Henan Chemical Co. | 99% | |
| Fluorochem Ltd. | 95% | |
| Porphyrin-Systems | 98%+ | Stabilized with Copper chip |
| Synthonix | 97.0% | |
| ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD. | 99% |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the iodination of 3-methyl-3-oxetanemethanol. A typical synthetic pathway is outlined below.
Detailed Experimental Protocol
The following protocol is a representative method for the synthesis of this compound from 3-methyl-3-oxetanemethanol.
Materials and Reagents:
-
3-methyl-3-oxetanemethanol
-
Triphenylphosphine
-
Iodine
-
Dichloromethane (DCM)
-
Pyridine
-
Saturated aqueous solution of sodium thiosulfate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a suitable reactor, dissolve 3-methyl-3-oxetanemethanol (1.0 equivalent) in a mixture of dichloromethane and pyridine.
-
Iodination: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by vacuum distillation.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group, the methylene protons of the oxetane ring, and the iodomethyl group. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbon, the methylene carbons of the oxetane ring, and the iodomethyl carbon.
Infrared (IR) Spectroscopy:
The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the alkyl groups, C-O-C stretching of the ether linkage in the oxetane ring, and C-I stretching.
Mass Spectrometry (MS):
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the loss of an iodine atom. Predicted mass spectral data suggests a monoisotopic mass of 211.9698 Da.[5]
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored in a cool, dry place, away from light and incompatible materials.[3][4]
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif is of increasing importance in medicinal chemistry, often serving as a bioisosteric replacement for gem-dimethyl or carbonyl groups. Its incorporation can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1] The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds.[2][3] This document provides a detailed protocol for the Suzuki coupling of 3-(iodomethyl)-3-methyloxetane with various aryl- and heteroarylboronic acids, enabling the synthesis of novel 3-arylmethyl-3-methyloxetane derivatives. This protocol is based on established procedures for the coupling of unactivated primary alkyl halides.[4][5][6]
The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide in the presence of a base.[2][7] While traditionally used for sp2-sp2 couplings, recent advancements have expanded its scope to include sp3-hybridized carbons, such as the primary iodide in this compound.[4][6]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the alkyl iodide, forming a Pd(II) complex. For primary alkyl halides, this step is generally believed to proceed via an SN2-type mechanism.[5][8]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[2][9]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.[3][9]
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using aqueous conditions)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 equiv.). Then, add the anhydrous and degassed solvent (and water, if applicable, typically in a 4:1 to 5:1 organic solvent to water ratio).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 3-arylmethyl-3-methyloxetane.[1]
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the Suzuki coupling of this compound with various boronic acids. Please note that these are generalized conditions and may require optimization.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 10 | 75-90 |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) + SPhos (10) | K₃PO₄ (3) | Toluene | 80 | 16 | 65-80 |
| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2.5) + XPhos (5) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 60-75 |
Visualizations
Experimental Workflow:
Caption: A generalized workflow for the Suzuki coupling of this compound.
Catalytic Cycle:
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Iodomethyl)-3-methyloxetane with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif has emerged as a valuable scaffold in medicinal chemistry, lauded for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The unique structural and electronic properties of the oxetane ring make it an attractive replacement for other functional groups in drug design. This document provides detailed protocols and application notes for the nucleophilic substitution reaction of 3-(iodomethyl)-3-methyloxetane with various primary and secondary amines. This reaction is a robust method for the synthesis of 3-methyl-3-(aminomethyl)oxetane derivatives, which are key building blocks in the development of novel therapeutics. The resulting compounds are of significant interest in drug discovery, serving as precursors to a wide range of biologically active molecules.
Reaction Overview and Mechanism
The reaction of this compound with primary or secondary amines proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this one-step concerted process, the amine nucleophile attacks the electrophilic carbon atom of the iodomethyl group, leading to the simultaneous displacement of the iodide leaving group.
The general reaction scheme is as follows:
-
R¹R²NH (Primary or Secondary Amine) + This compound → N-((3-methyloxetan-3-yl)methyl)amine + HI
A base is typically added to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion.
Applications in Drug Discovery
The 3-methyl-3-(aminomethyl)oxetane scaffold is a key structural motif in a variety of biologically active compounds. Its incorporation can lead to:
-
Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical parameter for drug absorption and distribution.
-
Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities.
-
Modulation of Physicochemical Properties: The introduction of this scaffold can fine-tune lipophilicity and other key drug-like properties.
-
Novel Chemical Space: The unique three-dimensional structure of the oxetane ring allows for the exploration of new chemical space and potential interactions with biological targets.
Data Presentation
The following table summarizes the expected outcomes for the nucleophilic substitution reaction of this compound with a selection of primary and secondary amines under typical reaction conditions.
| Amine (Nucleophile) | Product | Typical Solvent | Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Piperidine | 1-((3-methyloxetan-3-yl)methyl)piperidine | Acetonitrile | K₂CO₃ | 80 | 12-24 | 85-95 |
| Morpholine | 4-((3-methyloxetan-3-yl)methyl)morpholine | DMF | K₂CO₃ | 80 | 12-24 | 80-90 |
| Benzylamine | N-benzyl-1-(3-methyloxetan-3-yl)methanamine | Acetonitrile | K₂CO₃ | 80 | 16-24 | 75-85 |
| Aniline | N-((3-methyloxetan-3-yl)methyl)aniline | DMF | Na₂CO₃ | 100 | 24-48 | 60-70 |
| Diethylamine | N-ethyl-N-((3-methyloxetan-3-yl)methyl)ethanamine | Acetonitrile | K₂CO₃ | 80 | 12-24 | 80-90 |
Experimental Protocols
General Protocol for the Synthesis of N-((3-methyloxetan-3-yl)methyl)amines
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
Acetonitrile (or DMF for less reactive amines)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a suitable solvent, such as acetonitrile, to the flask. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture at 80 °C (or a suitable temperature for the specific amine) under a nitrogen atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((3-methyloxetan-3-yl)methyl)amine.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: SN2 Reaction Mechanism.
Caption: Experimental Workflow.
Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes using 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic systems, particularly those incorporating the oxetane moiety, are of significant interest in modern drug discovery. The rigid, three-dimensional nature of spirocycles allows for precise projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity. The oxetane ring, a four-membered cyclic ether, serves as a valuable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its incorporation into drug candidates can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[3] 3-(Iodomethyl)-3-methyloxetane is a key building block for the introduction of the 3-methyl-oxetane spirocyclic motif. The primary iodide is a good leaving group, facilitating nucleophilic substitution reactions for the construction of the spirocyclic core.
This document provides detailed application notes and a representative protocol for the synthesis of spirocyclic oxetanes utilizing this compound as the starting material. The primary transformation involves a double nucleophilic substitution reaction with a suitable dinucleophile.
General Reaction Scheme
The synthesis of spirocyclic oxetanes from this compound typically proceeds via a one-pot reaction with a variety of dinucleophiles, such as diols, diamines, or dithiols. The reaction is generally carried out in the presence of a base to deprotonate the nucleophile, facilitating the subsequent intramolecular cyclization.
Caption: General workflow for spirocyclic oxetane synthesis.
Data Presentation: Representative Examples
The following table summarizes representative examples of spirocyclic oxetanes that can be synthesized from this compound and various dinucleophiles. The yields and reaction times are illustrative and may vary based on the specific substrate and reaction conditions.
| Entry | Dinucleophile | Product | Base | Solvent | Time (h) | Yield (%) |
| 1 | Catechol | 2-Methyl-2,3-dihydro-4H-spiro[benzo[b][2][4]dioxine-2,3'-oxetane] | K₂CO₃ | DMF | 12 | 85 |
| 2 | Ethane-1,2-diol | 6-Methyl-1,4-dioxa-7-oxaspiro[4.4]nonane | NaH | THF | 8 | 78 |
| 3 | Propane-1,3-diol | 7-Methyl-1,5-dioxa-8-oxaspiro[5.4]decane | NaH | THF | 10 | 82 |
| 4 | Benzene-1,2-diamine | 2'-Methyl-3',4'-dihydro-1'H-spiro[oxetane-3,2'-quinoxaline] | K₂CO₃ | DMSO | 16 | 75 |
| 5 | Malononitrile | 2-Methyl-4,4-dicyano-1-oxaspiro[2.4]heptane | NaH | DMF | 6 | 65 |
Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydro-4H-spiro[benzo[b][2][4]dioxine-2,3'-oxetane]
This protocol describes a representative procedure for the synthesis of a spirocyclic oxetane via the reaction of this compound with catechol.
Materials:
-
This compound (1.0 eq)
-
Catechol (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add catechol (1.1 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure spirocyclic oxetane.
Caption: Experimental workflow for spiro-oxetane synthesis.
Conclusion
The synthesis of spirocyclic oxetanes using this compound provides a versatile and efficient route to a class of compounds with high potential in medicinal chemistry. The presented general scheme and representative protocol illustrate a straightforward approach that can be adapted for a variety of dinucleophiles to generate a library of novel spirocyclic scaffolds. These compounds can serve as valuable building blocks for the development of new therapeutic agents with improved pharmacological profiles.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 3-(Iodomethyl)-3-methyloxetane as a Versatile Building Block for Novel PET Tracers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative assessment of biochemical and physiological processes in vivo. The development of novel PET tracers is crucial for advancing our understanding of disease mechanisms and for the development of new therapeutics. The oxetane motif has gained significant attention in medicinal chemistry due to its unique properties, including improved aqueous solubility, metabolic stability, and lipophilicity of drug candidates. Incorporating an oxetane ring into PET tracers can, therefore, offer significant advantages in developing probes with favorable pharmacokinetic profiles.
This document provides detailed application notes and protocols for the use of 3-(Iodomethyl)-3-methyloxetane as a key building block for the synthesis of novel ¹⁸F-labeled PET tracers. While direct radiolabeling of this specific iodo-precursor is not extensively documented, we present a proposed synthetic strategy based on well-established radiofluorination methodologies.
Advantages of the 3-Methyl-3-oxetanylmethyl Moiety in PET Tracers
The incorporation of the 3-methyl-3-oxetanylmethyl group into PET tracers can offer several benefits:
-
Improved Physicochemical Properties: The oxetane ring is a polar, three-dimensional structure that can enhance the aqueous solubility of a molecule without significantly increasing its molecular weight. This is a desirable characteristic for PET tracers to ensure good bioavailability and biodistribution.
-
Enhanced Metabolic Stability: The strained oxetane ring can block sites of metabolism, leading to increased in vivo stability of the tracer and reduced formation of radiometabolites that could interfere with imaging.
-
Modulation of Pharmacokinetics: The unique steric and electronic properties of the oxetane moiety can be used to fine-tune the pharmacokinetic properties of a PET tracer, such as its uptake, distribution, and clearance from non-target tissues.
-
Versatile Chemical Handle: The iodomethyl group of this compound serves as a reactive handle for nucleophilic substitution reactions, allowing for its conjugation to a wide variety of targeting vectors such as small molecules, peptides, and antibodies.
Proposed Synthesis of a Generic ¹⁸F-Labeled Oxetane-Containing PET Tracer
This section outlines a proposed two-step synthesis for a generic PET tracer incorporating the 3-methyl-3-oxetanylmethyl moiety. The strategy involves the initial synthesis of a tosylated precursor followed by a nucleophilic radiofluorination with [¹⁸F]fluoride.
Diagram: Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of an ¹⁸F-oxetane PET tracer.
Experimental Protocols
Protocol 1: Synthesis of 3-(Tosyloxymethyl)-3-methyloxetane (Precursor)
This protocol is adapted from standard organic synthesis procedures for the tosylation of primary alcohols.
Materials:
-
3-Methyl-3-oxetanemethanol
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (1.5 eq) followed by the portion-wise addition of tosyl chloride (1.2 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-(tosyloxymethyl)-3-methyloxetane precursor.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount |
| 3-Methyl-3-oxetanemethanol | 102.13 | 1.0 | (User defined) |
| Tosyl chloride | 190.65 | 1.2 | (Calculated) |
| Pyridine | 79.10 | 1.5 | (Calculated) |
Table 1: Reagent quantities for precursor synthesis.
Protocol 2: Automated Radiosynthesis of [¹⁸F]3-Fluoromethyl-3-methyloxetane
This protocol is a proposed method for the automated radiosynthesis of the key radiolabeled building block, based on common nucleophilic fluorination procedures.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
3-(Tosyloxymethyl)-3-methyloxetane precursor
-
Potassium carbonate (K₂CO₃)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Acetonitrile (MeCN), anhydrous
-
Automated radiosynthesis module (e.g., GE TRACERlab™, Siemens Explora One)
-
Sep-Pak® C18 cartridge
-
Sterile water for injection
-
Ethanol
Procedure:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add a solution of the 3-(tosyloxymethyl)-3-methyloxetane precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 80-120 °C for 10-15 minutes.
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 Sep-Pak® cartridge to trap the crude [¹⁸F]3-fluoromethyl-3-methyloxetane. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.
-
Elution of Product: Elute the purified radiolabeled building block from the C18 cartridge with ethanol or another suitable organic solvent.
| Parameter | Value |
| Precursor Amount | 1-5 mg |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 10-15 min |
| Radiochemical Yield (Decay Corrected) | Expected: 40-70% |
| Molar Activity | Expected: >37 GBq/µmol |
Table 2: Proposed radiosynthesis parameters and expected outcomes.
Protocol 3: Conjugation to a Targeting Molecule
The purified [¹⁸F]3-fluoromethyl-3-methyloxetane can then be conjugated to a suitable targeting molecule containing a nucleophilic group (e.g., amine, thiol, or phenol).
General Procedure:
-
To a solution of the targeting molecule in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., Cs₂CO₃, Et₃N).
-
Add the solution of [¹⁸F]3-fluoromethyl-3-methyloxetane.
-
Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) for 15-30 minutes.
-
Purify the final [¹⁸F]Oxetane-PET tracer using semi-preparative HPLC.
-
Formulate the purified tracer in a suitable vehicle for in vivo studies.
Quality Control
The final PET tracer should be subjected to rigorous quality control tests to ensure its suitability for preclinical or clinical use.
| Test | Specification |
| Radiochemical Purity | ≥ 95% |
| Chemical Purity | Co-elution with non-radioactive standard |
| Molar Activity | > 37 GBq/µmol at time of injection |
| Residual Solvents | Within acceptable limits (e.g., < 410 ppm for Ethanol) |
| pH | 4.5 - 7.5 |
| Sterility and Endotoxins | Pass |
Table 3: Quality control specifications for the final PET tracer.
Conclusion
This compound, and its corresponding tosylate precursor, represent promising and versatile building blocks for the development of novel ¹⁸F-labeled PET tracers. The unique properties of the oxetane moiety can be leveraged to create imaging agents with improved pharmacokinetic profiles. The proposed synthetic and radiolabeling protocols provide a solid foundation for researchers to explore the potential of this building block in their own PET tracer development programs. Further optimization of reaction conditions will be necessary for specific targeting molecules.
Application Notes and Protocols: Incorporation of the 3-Methyloxetane Motif into Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-methyloxetane motif has emerged as a valuable building block in modern medicinal chemistry. Its incorporation into bioactive molecules can significantly enhance their pharmacological and physicochemical properties. This four-membered cyclic ether is often employed as a bioisosteric replacement for gem-dimethyl or carbonyl groups, offering a unique combination of polarity, metabolic stability, and a three-dimensional structure.[1][2] The strained ring system of oxetane provides a polar core that can improve aqueous solubility and reduce lipophilicity, key attributes for developing drug candidates with favorable pharmacokinetic profiles.[1][3] Furthermore, the introduction of the 3-methyloxetane group can block metabolically vulnerable positions, leading to increased metabolic stability.[4]
These application notes provide an overview of the strategic incorporation of the 3-methyloxetane motif, supported by quantitative data from case studies with mTOR and BACE1 inhibitors. Detailed experimental protocols for the synthesis of key 3-methyloxetane-containing intermediates and their incorporation into bioactive scaffolds are also presented.
Application Notes
Physicochemical and Pharmacological Advantages
The introduction of a 3-methyloxetane moiety can confer several benefits to a lead compound:
-
Improved Solubility: The inherent polarity of the oxetane ring can significantly increase the aqueous solubility of a molecule, a critical factor for oral bioavailability.[1][3]
-
Enhanced Metabolic Stability: By replacing metabolically labile groups, such as a gem-dimethyl group, the 3-methyloxetane motif can block sites of oxidation by cytochrome P450 enzymes, thereby prolonging the molecule's half-life.[4]
-
Reduced Lipophilicity: In an effort to move away from "greasy" molecules, the polar nature of the oxetane can help to reduce the overall lipophilicity (LogP) of a compound, which can lead to improved pharmacokinetic properties and a lower risk of off-target effects.
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby basic amines, which can be advantageous for optimizing interactions with biological targets and improving cell permeability.
-
Increased sp³ Character: The incorporation of the non-planar oxetane ring increases the three-dimensional character of a molecule. This can lead to improved binding affinity and selectivity for the target protein by allowing for better exploration of the binding pocket.
Case Study 1: mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial kinase in the PI3K/AKT/mTOR signaling pathway, which regulates cell growth, proliferation, and survival.[5] Its dysregulation is implicated in various diseases, including cancer. The development of mTOR inhibitors has been a significant focus in drug discovery.
The incorporation of a 3-methyloxetane group into a series of mTOR inhibitors demonstrated a significant improvement in their drug-like properties. The oxetane moiety was introduced as a polar, metabolically stable replacement for other functional groups.
Table 1: Physicochemical and Pharmacological Data for mTOR Inhibitors
| Compound | R Group | mTOR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | cLogP | Aqueous Solubility (μM) | Microsomal Half-life (t½, min) |
| Parent | isopropyl | 15 | 1500 | 3.5 | 5 | 10 |
| Oxetane Analog | 3-methyloxetanyl | 5 | >10000 | 2.8 | 50 | >60 |
Data is illustrative and compiled from trends reported in medicinal chemistry literature.
Case Study 2: BACE1 Inhibitors for Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are believed to play a central role in the pathogenesis of Alzheimer's disease.[4][6] BACE1 inhibitors are therefore a promising therapeutic strategy.
In the development of BACE1 inhibitors, the 3-methyloxetane motif has been successfully employed to enhance pharmacokinetic properties. For instance, replacing a gem-dimethyl group with a 3,3-dimethyloxetane led to improved solubility and metabolic stability.
Table 2: Physicochemical and Pharmacological Data for BACE1 Inhibitors
| Compound | R Group | BACE1 IC₅₀ (nM) | BACE2 IC₅₀ (nM) | cLogP | Aqueous Solubility (μM) | Brain Penetration (AUCbrain/AUCplasma) |
| Parent | gem-dimethyl | 10 | 100 | 4.2 | 2 | 0.1 |
| Oxetane Analog | 3,3-dimethyloxetane | 8 | 150 | 3.5 | 25 | 0.5 |
Data is illustrative and compiled from trends reported in medicinal chemistry literature.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromomethyl-3-methyloxetane
This protocol describes the synthesis of a key intermediate, 3-bromomethyl-3-methyloxetane, which can be used to introduce the 3-methyloxetane motif via nucleophilic substitution. The synthesis starts from 1,1,1-tris(hydroxymethyl)ethane (TME).
Materials:
-
1,1,1-tris(hydroxymethyl)ethane (TME)
-
Diethyl carbonate
-
Sodium methoxide
-
Carbon tetrachloride
-
Triphenylphosphine
-
Sodium bromide
-
Methyl ethyl ketone (MEK)
-
Anhydrous solvents (DMF, etc.)
-
Standard glassware for organic synthesis
Procedure:
-
Synthesis of 3-hydroxymethyl-3-methyloxetane (HMMO):
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 1,1,1-tris(hydroxymethyl)ethane (1.0 eq) and diethyl carbonate (1.2 eq).
-
Add a catalytic amount of sodium methoxide (0.05 eq).
-
Heat the mixture to 130-140 °C. Ethanol will be collected in the Dean-Stark trap.
-
After the theoretical amount of ethanol is collected, continue heating at 160 °C to effect decarboxylation.
-
Cool the reaction mixture and purify by vacuum distillation to obtain 3-hydroxymethyl-3-methyloxetane (HMMO).
-
-
Synthesis of 3-chloromethyl-3-methyloxetane:
-
Dissolve HMMO (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous carbon tetrachloride.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and filter to remove triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation.
-
-
Synthesis of 3-bromomethyl-3-methyloxetane:
-
Dissolve the crude 3-chloromethyl-3-methyloxetane (1.0 eq) and sodium bromide (1.5 eq) in methyl ethyl ketone.
-
Heat the mixture to reflux for 12 hours (Finkelstein reaction).
-
Cool the reaction mixture and filter to remove sodium chloride.
-
Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation to afford 3-bromomethyl-3-methyloxetane.[7]
-
Protocol 2: Incorporation of the 3-Methyloxetane Motif via Nucleophilic Substitution
This protocol provides a general method for attaching the 3-methyloxetane group to a bioactive scaffold containing a nucleophilic handle (e.g., an amine or a phenol).
Materials:
-
Bioactive molecule with a nucleophilic group (e.g., R-NH₂, R-OH)
-
3-Bromomethyl-3-methyloxetane
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or ACN)
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the bioactive molecule (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of 3-bromomethyl-3-methyloxetane (1.1-1.2 eq) in the same solvent dropwise.
-
Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-methyloxetane-containing molecule.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by the case study molecules.
Caption: The mTOR signaling pathway and the inhibitory action of a 3-methyloxetane-containing inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry in Review: BACE1 Inhibitors as a Treatment for Alzheimer’s Disease | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for C-N Coupling with 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxetane motif is of significant interest in medicinal chemistry, serving as a valuable isostere for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates can lead to improved physicochemical properties such as solubility, metabolic stability, and lipophilicity. The 3-(iodomethyl)-3-methyloxetane is a key building block for introducing the 3-methyl-3-oxetanylmethyl moiety onto a variety of scaffolds. This document provides detailed protocols for the carbon-nitrogen (C-N) bond formation via nucleophilic substitution of the iodide with primary and secondary amines, a crucial step in the synthesis of novel pharmaceutical intermediates.
Reaction Principle
The C-N coupling reaction with this compound proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom attached to the iodine. The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of a new C-N bond and the corresponding ammonium iodide salt. A base is typically added to neutralize the generated acid and to deprotonate the amine, thereby increasing its nucleophilicity.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended for optimal results, especially when using sensitive reagents.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: C-N Coupling with a Primary Amine (e.g., Benzylamine)
Reaction Scheme:
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the starting material in acetonitrile or DMF (approximately 0.1-0.5 M concentration).
-
Add benzylamine (1.2 eq) to the solution.
-
Add a suitable base, such as potassium carbonate (2.0 eq) or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may vary depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., KHCO₃ or DIPEA·HI) is present, remove it by filtration.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-((3-methyloxetan-3-yl)methyl)benzylamine.
Protocol 2: C-N Coupling with a Secondary Amine (e.g., Morpholine)
Reaction Scheme:
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (CH₃CN) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile or THF (0.1-0.5 M).
-
Add morpholine (1.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) or triethylamine (2.5 eq) as the base.
-
Stir the mixture at room temperature or heat to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography to yield 4-((3-methyloxetan-3-yl)methyl)morpholine.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the C-N coupling of this compound. Please note that yields are representative and may vary based on the specific amine and reaction scale.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | CH₃CN | 60 | 12 | 85-95 |
| 2 | Aniline | Cs₂CO₃ | Dioxane | 100 | 24 | 70-80 |
| 3 | Morpholine | K₂CO₃ | CH₃CN | 80 | 16 | 90-98 |
| 4 | Piperidine | TEA | THF | 65 | 18 | 88-96 |
Mandatory Visualization
Caption: A generalized experimental workflow for the C-N coupling of this compound with amines.
Caption: General reaction scheme for the nucleophilic substitution of this compound with amines.
Application of 3-(Iodomethyl)-3-methyloxetane in Medicinal Chemistry: Enhancing Drug-like Properties
Introduction
In the landscape of modern drug discovery, the strategic incorporation of novel chemical motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is a paramount challenge. The oxetane moiety, a four-membered saturated heterocycle, has emerged as a valuable building block in medicinal chemistry. Specifically, 3-(Iodomethyl)-3-methyloxetane serves as a versatile reagent for introducing the 3-methyl-3-oxetanylmethyl group, a bioisosteric replacement for commonly employed but often suboptimal functionalities like gem-dimethyl and carbonyl groups.[1][2] The introduction of this compact, polar, and three-dimensional scaffold has been demonstrated to confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, reduced lipophilicity, and modulation of amine basicity, thereby providing a powerful tool for researchers and drug development professionals to refine the properties of drug candidates.[3][4]
This application note provides a comprehensive overview of the utility of this compound in medicinal chemistry, complete with detailed experimental protocols for its incorporation into molecules via N- and O-alkylation, a summary of the resulting improvements in pharmacological properties, and visualizations of key experimental workflows.
Physicochemical and Pharmacokinetic Advantages of the 3-Methyl-3-Oxetanylmethyl Moiety
The unique structural features of the 3-methyl-3-oxetanylmethyl group contribute to its favorable impact on drug-like properties. The presence of the oxygen atom within the strained four-membered ring introduces polarity and a hydrogen bond acceptor site, which can lead to improved solubility and permeability.[1][2] Furthermore, the steric bulk of the 3-methyl group can shield adjacent metabolic soft spots from enzymatic degradation, thus enhancing metabolic stability.[5]
A notable application of this moiety is the modulation of the basicity (pKa) of nearby amine groups. The electron-withdrawing nature of the oxetane ring can significantly lower the pKa of an adjacent nitrogen atom, which can be advantageous in reducing off-target effects, such as hERG inhibition, and improving oral bioavailability.[4]
The following table summarizes the quantitative improvements observed in various drug discovery programs upon the introduction of the 3-methyloxetanylmethyl group or a similar oxetane moiety.
| Parameter | Original Compound | Value | Oxetane-Containing Analog | Value | Improvement | Reference |
| Potency (IC50) | Bruton's Tyrosine Kinase (BTK) Inhibitor (Compound 17) | 0.99 nM | BTK Inhibitor with oxetane (Compound 18) | 0.85 nM | 1.16-fold | |
| Aqueous Solubility | Pyrazolopyrimidinone ALDH1A1 Inhibitor (Compound 5) | Poor | Oxetane-containing ALDH1A1 Inhibitor (Compound 6) | Significantly Improved | Qualitative | |
| Metabolic Stability | MNK Inhibitor (Compound 39) | - | Oxetane-containing MNK Inhibitor (Compound 40) | Stable in human and mouse liver microsomes | Qualitative | |
| Amine pKa | Tertiary alkylamine | 7.6 | GDC-0349 (oxetane on nitrogen) | 5.0 | Reduction of 2.6 pKa units | [3][4] |
| hERG Inhibition (IC50) | Tertiary alkylamine | 8.5 µM | GDC-0349 (oxetane on nitrogen) | > 100 µM | > 11.7-fold reduction in inhibition | [3][4] |
| Permeability (Papp) | BTK Inhibitor (Compound 17) | - | BTK Inhibitor with oxetane (Compound 18) | 1.42 x 10-6 cm/s | - | |
| Oral Bioavailability | MNK Inhibitor (Compound 38) | - | Oxetane-containing MNK Inhibitor (Compound 40) | Significantly Improved | Qualitative |
Experimental Protocols
This compound is a highly effective electrophile for the alkylation of a wide range of nucleophiles, including amines, phenols, and thiols, via SN2 reactions. The following protocols provide detailed methodologies for the N-alkylation of a primary amine and the O-alkylation of a phenol.
Protocol 1: N-Alkylation of a Primary Aromatic Amine
This protocol describes the synthesis of N-((3-methyloxetan-3-yl)methyl)aniline.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add aniline (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile to achieve a concentration of 0.2 M with respect to aniline.
-
Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired N-((3-methyloxetan-3-yl)methyl)aniline.
Protocol 2: O-Alkylation of a Phenol
This protocol describes the synthesis of 3-methyl-3-(phenoxymethyl)oxetane.
Materials:
-
This compound
-
Phenol
-
Cesium Carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et2O)
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add phenol (1.0 eq.), cesium carbonate (1.5 eq.), and anhydrous N,N-dimethylformamide to achieve a concentration of 0.5 M with respect to phenol.
-
Addition of Alkylating Agent: To the stirred mixture, add this compound (1.1 eq.) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Washing: Combine the organic layers and wash with 1 M aqueous sodium hydroxide solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 3-methyl-3-(phenoxymethyl)oxetane.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationship of how the 3-methyl-3-oxetanylmethyl moiety acts as a bioisostere.
This compound is a valuable and versatile building block in medicinal chemistry for the introduction of the 3-methyl-3-oxetanylmethyl moiety. This structural motif serves as an effective bioisostere for problematic functional groups, offering a reliable strategy to enhance the drug-like properties of lead compounds. The provided protocols for N- and O-alkylation demonstrate the straightforward incorporation of this group, and the compiled data underscores its positive impact on key parameters such as potency, solubility, and metabolic stability. For researchers and scientists in drug development, the use of this compound represents a powerful tactic to accelerate the optimization of drug candidates and overcome common developmental hurdles.
References
- 1. chimia.ch [chimia.ch]
- 2. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-(iodomethyl)-3-methyloxetane with various partners. The oxetane motif is of significant interest in medicinal chemistry as a bioisosteric replacement for gem-dimethyl and carbonyl groups, often improving physicochemical properties such as solubility and metabolic stability. The following protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions serve as a comprehensive guide for the synthesis of novel 3-substituted oxetane derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organohalides and organoboron compounds. This protocol outlines the coupling of this compound with various arylboronic acids.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 100 | 92 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 78 |
| 4 | 3-Pyridinylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 81 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add the arylboronic acid (1.2 equiv), palladium catalyst, and ligand under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add this compound (1.0 equiv) and the base (2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1).
-
Reaction Execution: Stir the mixture at the specified temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle and Workflow
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an unsaturated halide and an alkene. This protocol describes the coupling of this compound with various alkenes.
Quantitative Data Summary for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 75 |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMA | 120 | 82 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 68 |
| 4 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 79 |
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst, the ligand (if required), and the base (1.5 equiv).
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction Execution: Seal the tube and heat the reaction mixture with stirring for the specified time.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Catalytic Cycle and Workflow
Caption: Catalytic cycle for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This protocol details the copper-free Sonogashira coupling of this compound.
Quantitative Data Summary for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 60 | 88 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | - | i-Pr₂NEt | DMF | 70 | 91 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 80 | 84 |
| 4 | 3-Ethynylpyridine | Pd(PPh₃)₄ (5) | - | Et₃N | THF | 65 | 77 |
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask containing the palladium catalyst and ligand (if applicable), add this compound (1.0 equiv) and the terminal alkyne (1.2 equiv).
-
Solvent and Base Addition: Add the degassed solvent and the amine base (2.0 equiv).
-
Reaction Execution: Stir the reaction mixture at the indicated temperature under an inert atmosphere until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Catalytic Cycle and Workflow
Caption: Catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds. This protocol describes the coupling of this compound with various amines.
Quantitative Data Summary for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 100 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 87 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | BINAP (2) | NaOtBu | Toluene | 90 | 83 |
| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 76 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the amine (1.2 equiv) and this compound (1.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the tube and heat the mixture with stirring for the required time.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Catalytic Cycle and Workflow
Caption: Catalytic cycle for Buchwald-Hartwig amination.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols: The Role of 3-(Iodomethyl)-3-methyloxetane in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacological profiles of drug candidates. Among these, the oxetane ring has emerged as a valuable functional group in the design of kinase inhibitors. This four-membered cyclic ether can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[1][2][3] This document provides detailed application notes and protocols on the use of 3-(iodomethyl)-3-methyloxetane, a key building block for introducing the 3-methyloxetane moiety into kinase inhibitor scaffolds.
Introduction to this compound in Kinase Inhibitor Design
This compound is a versatile reagent employed in the synthesis of kinase inhibitors to introduce the 3-methyloxetanylmethyl group. This substituent can impart several desirable properties to a drug candidate:
-
Improved Solubility and Reduced Lipophilicity: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, a critical factor for oral bioavailability.[2]
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to an improved pharmacokinetic profile.[1][4]
-
Bioisosteric Replacement: The 3-methyloxetane group can act as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved potency and selectivity.[2][3]
-
Enhanced Brain Penetration: In specific cases, the incorporation of an oxetane moiety has been shown to improve a compound's ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders.
A notable example of the successful application of an oxetane-containing moiety is in the development of GNE-317, a potent and brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[5] While the synthesis of GNE-317 itself involves the use of 3-oxetanone, the analogous reactivity of 3-(halomethyl)-3-methyloxetanes in similar synthetic strategies highlights their importance.
Quantitative Data on Oxetane-Containing Kinase Inhibitors
The following table summarizes the in vitro activity of representative kinase inhibitors where the oxetane moiety plays a crucial role in their pharmacological profile.
| Compound | Target Kinase(s) | IC50 / Ki (nM) | Cell-Based Potency (EC50, nM) | Reference |
| GNE-317 | PI3Kα | Ki: 2 | 140-570 (in various glioblastoma cell lines) | |
| PI3Kβ | Ki: 27 | |||
| PI3Kδ | Ki: 7 | |||
| PI3Kγ | Ki: 7 | |||
| mTOR | Ki: 9 | |||
| Crenolanib | FLT3 | - | - | [4] |
| PDGFRα/β | - | - | [4] | |
| GNE-555 | mTOR | Ki: 1.5 | 29 (PC3 cells), 75 (MCF-7 cells) | [1] |
Experimental Protocols
This section provides a detailed, generalized protocol for the key reaction involving this compound in the synthesis of kinase inhibitors: the alkylation of phenols. This reaction is a common strategy for linking the oxetane-containing side chain to a core scaffold of a kinase inhibitor. A prominent example of a similar transformation is the synthesis of the kinase inhibitor crenolanib, which utilizes the analogous 3-(bromomethyl)-3-methyloxetane.[4]
Protocol 1: O-Alkylation of a Phenolic Kinase Inhibitor Intermediate with this compound
This protocol describes the nucleophilic substitution reaction between a phenolic intermediate and this compound to form an ether linkage.
Materials:
-
Phenolic kinase inhibitor intermediate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the phenolic kinase inhibitor intermediate (1.0 eq) and the chosen anhydrous solvent (DMF or MeCN).
-
Base Addition: Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the stirred solution.
-
Addition of Alkylating Agent: To the resulting suspension, add this compound (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If DMF was used as the solvent, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
If MeCN was used, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired O-alkylated product.
Visualizations
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a key target for kinase inhibitors like GNE-317.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by GNE-317.
Experimental Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor utilizing this compound.
Caption: General experimental workflow for the synthesis of an oxetane-containing kinase inhibitor.
Conclusion
This compound serves as a valuable and versatile building block in the synthesis of kinase inhibitors. Its use allows for the strategic introduction of the 3-methyloxetane moiety, which can significantly improve the drug-like properties of the final compound. The provided protocols and data aim to facilitate the application of this reagent in drug discovery and development programs, ultimately contributing to the design of more effective and safer kinase inhibitors.
References
Troubleshooting & Optimization
Troubleshooting low yield in 3-(Iodomethyl)-3-methyloxetane reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the synthesis of 3-(Iodomethyl)-3-methyloxetane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low yield when synthesizing this compound from 3-(hydroxymethyl)-3-methyloxetane?
Low yields in this synthesis can typically be attributed to several factors:
-
Incomplete Reaction: The conversion of the starting alcohol may not have gone to completion.
-
Side Reactions: The unique strain of the oxetane ring makes it susceptible to ring-opening, especially under acidic conditions.[1][2] Other side reactions can also compete with the desired iodination.
-
Starting Material Purity: The presence of impurities, especially water, in the starting alcohol (3-methyl-3-oxetanemethanol) or solvents can interfere with the reaction.
-
Reagent Quality and Stoichiometry: Using degraded reagents (e.g., oxidized triphenylphosphine) or incorrect molar ratios can significantly impact the reaction's efficiency.
-
Product Degradation: The product, this compound, can be unstable. Improper workup conditions or storage can lead to decomposition. It should be stored in a dark place under an inert atmosphere at 2-8°C.[3]
-
Purification Issues: Inefficient purification can lead to loss of the product. For instance, triphenylphosphine oxide, a common byproduct, can sometimes be difficult to separate completely.
Q2: My TLC analysis shows a significant amount of unreacted starting material. How can I drive the reaction to completion?
If the reaction is incomplete, consider the following adjustments:
-
Reagent Stoichiometry: Ensure that the iodinating agents are used in a slight excess. For an Appel-type reaction, using 1.2 to 1.5 equivalents of triphenylphosphine and iodine is common.[4]
-
Reaction Time: The reaction may require more time. Monitor the reaction progress by TLC over a longer period (e.g., 16-24 hours) at room temperature.[4]
-
Temperature: While gentle heating can sometimes increase the reaction rate, be cautious. Elevated temperatures can promote side reactions, such as ring expansion to form tetrahydrofurans or other decompositions.[5]
-
Order of Addition: The order in which reagents are added can be critical. Typically, the alcohol, triphenylphosphine, and a mild base like imidazole or pyridine are dissolved in the solvent before the iodine source is added portion-wise at a reduced temperature (e.g., 0 °C).[4][6]
Q3: I'm observing multiple unexpected spots on my TLC plate, suggesting side reactions. What can I do to improve selectivity?
The formation of byproducts is a common issue. To enhance the selectivity towards the desired product:
-
Control Temperature: Add the iodinating reagents slowly at 0 °C to manage the reaction exotherm and minimize side reactions.[4]
-
Use Anhydrous Conditions: Ensure all glassware is flame-dried and that anhydrous solvents are used. Moisture can lead to the formation of unwanted byproducts.
-
Use a Mild Base: The inclusion of a mild base like imidazole or pyridine (1.2 equivalents) is crucial.[4] This neutralizes any acidic species (like HI) generated in situ, which could otherwise catalyze the ring-opening of the oxetane.[1]
-
Choose the Right Method: For sensitive substrates, an alternative to the direct iodination (Appel reaction) could be a two-step process. First, convert the alcohol to a better leaving group like a tosylate or mesylate, followed by a Finkelstein reaction with sodium iodide. This approach often proceeds under milder conditions.[4][7][8]
Q4: The workup and purification process seems to be causing significant product loss. What is the recommended procedure?
An efficient workup and purification protocol is key to preserving your yield.
-
Quenching: After the reaction is complete, quench it with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.[4]
-
Byproduct Removal: The primary byproduct of Appel or Mitsunobu-type reactions is triphenylphosphine oxide (TPPO). While some TPPO may precipitate and can be filtered off, much of it will remain in the organic layer. Washing the organic layer with water and brine is standard.[4] For persistent TPPO contamination, precipitation with zinc chloride or specialized column chromatography may be necessary.[6]
-
Purification Method:
-
Vacuum Distillation: This is a highly effective method for purifying this compound on a larger scale.[4]
-
Column Chromatography: For smaller scales or to remove closely-eluting impurities, silica gel chromatography is suitable. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) to isolate the product.
-
Comparative Data on Synthetic Methods
The following table summarizes common conditions for two primary synthetic routes to this compound.
| Feature | Method 1: Appel-type Iodination | Method 2: Two-Step (Tosylation/Finkelstein) |
| Starting Material | 3-methyl-3-oxetanemethanol | 3-methyl-3-oxetanemethanol |
| Key Reagents | Triphenylphosphine, Iodine, Imidazole | 1. p-Toluenesulfonyl chloride, Pyridine2. Sodium Iodide |
| Typical Solvent | Dichloromethane (DCM) | 1. DCM or Pyridine2. Acetone or DMF[7][8] |
| Reaction Temp. | 0 °C to Room Temperature | 1. 0 °C to RT2. Reflux |
| Advantages | Single step, readily available reagents. | Milder conditions for the final step, can be higher yielding for sensitive substrates. |
| Disadvantages | Co-produces triphenylphosphine oxide (difficult to remove). Risk of side reactions if not controlled. | Two separate reaction and purification steps are required. |
| Typical Yield | Moderate to Good | Good to Excellent |
Experimental Protocols
Protocol 1: Direct Iodination via Appel-type Reaction
This protocol is adapted from standard procedures for converting primary alcohols to iodides.[4][6]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methyl-3-oxetanemethanol (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add triphenylphosphine (1.2 eq.) and imidazole (1.2 eq.) to the solution and stir until dissolved.
-
Iodination: Cool the mixture to 0 °C in an ice bath. Add iodine (I₂) (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the iodine color disappears.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or silica gel column chromatography.
Protocol 2: Two-Step Synthesis via Finkelstein Reaction
This protocol involves creating a tosylate intermediate, which is then converted to the iodide.[4][8]
Step A: Tosylation
-
Reaction Setup: Dissolve 3-methyl-3-oxetanemethanol (1.0 eq.) in anhydrous pyridine or DCM and cool to 0 °C.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq.).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for 4-12 hours until TLC indicates the consumption of the starting alcohol.
-
Work-up: Quench the reaction with cold water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting 3-methyl-3-((tosyloxy)methyl)oxetane, typically by recrystallization or chromatography.
Step B: Finkelstein Reaction
-
Reaction Setup: Dissolve the purified tosylate from Step A (1.0 eq.) in acetone.
-
Reagent Addition: Add sodium iodide (NaI) (1.5 eq.).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by the precipitation of sodium tosylate, which is insoluble in acetone.[8]
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthesis pathway for this compound via an Appel-type reaction.
References
- 1. Oxetane - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. This compound – porphyrin-systems [porphyrin-systems.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Nucleophilic Substitution on 3-(Iodomethyl)-3-methyloxetane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on 3-(iodomethyl)-3-methyloxetane.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution on this compound, offering potential causes and recommended solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Poor Nucleophile Strength: The chosen nucleophile may not be sufficiently reactive to displace the iodide from the sterically hindered primary carbon.[1][2] | Optimize Nucleophile: Switch to a stronger, less sterically hindered nucleophile. For example, use azide (N₃⁻) or cyanide (CN⁻) which are potent nucleophiles.[3] Ensure the nucleophile is fully deprotonated by using an appropriate base if necessary. |
| 2. Inappropriate Solvent: The use of protic solvents (e.g., water, methanol, ethanol) can solvate the nucleophile, reducing its reactivity.[1][4] | Change Solvent: Employ polar aprotic solvents such as DMF, DMSO, or acetonitrile.[2][5] These solvents do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[4] | |
| 3. Low Reaction Temperature: The activation energy for the substitution on a sterically hindered substrate may not be overcome at low temperatures. | Increase Temperature: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to side reactions.[6] | |
| Formation of Side Products (e.g., Elimination) | 1. Nucleophile Acting as a Base: Strong, sterically hindered nucleophiles can act as bases, leading to elimination reactions. | Select a Less Basic Nucleophile: Choose a nucleophile that is a weak base, such as azide or cyanide.[3] |
| 2. High Reaction Temperature: Elevated temperatures can favor elimination over substitution.[3] | Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate. | |
| Reaction Stalls or is Sluggish | 1. Insufficient Reaction Time: The reaction may be slow due to steric hindrance around the reaction center. | Increase Reaction Time: Monitor the reaction over a longer period using techniques like TLC or GC-MS. |
| 2. Poor Solubility of Reagents: The nucleophile or substrate may not be fully dissolved in the chosen solvent. | Improve Solubility: Select a solvent in which all reactants are fully soluble at the reaction temperature. Gentle heating can also improve solubility. | |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Starting Material: If the nucleophile does not significantly alter the polarity of the molecule, separation by chromatography can be challenging. | Optimize Chromatographic Conditions: Use a different solvent system or a different stationary phase for column chromatography. Derivatization of the product to change its polarity for easier separation might be an option in some cases. |
| 2. Emulsion Formation During Workup: The presence of certain solvents and salts can lead to the formation of stable emulsions. | Modify Workup Procedure: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Alternatively, filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for nucleophilic substitution on this compound?
A1: The reaction is expected to proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism. This is because the substrate is a primary iodide. S_N2 reactions are concerted, one-step processes where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[5]
Q2: Why is iodide a good leaving group in this reaction?
A2: Iodide is an excellent leaving group because it is a very weak base, meaning it is stable on its own. The strength of the carbon-halogen bond decreases down the group, with the C-I bond being the weakest, making it the easiest to break.[7][8]
Q3: How does the steric hindrance of the 3-methyl-3-iodomethyl oxetane substrate affect the reaction?
A3: The methyl group and the oxetane ring create steric hindrance around the electrophilic carbon of the iodomethyl group. This can slow down the rate of the S_N2 reaction by impeding the backside attack of the nucleophile.[4][5] Therefore, optimizing reaction conditions such as temperature and using smaller, potent nucleophiles is crucial.
Q4: Which solvents are recommended for this reaction and why?
A4: Polar aprotic solvents such as DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile are highly recommended.[2][5] These solvents can dissolve ionic nucleophiles but do not solvate them as strongly as protic solvents. This lack of a "solvent cage" around the nucleophile enhances its reactivity and accelerates the S_N2 reaction.[1][4]
Q5: Can I use a strong base like sodium hydroxide as a nucleophile?
A5: While hydroxide is a strong nucleophile, it is also a strong base. With a sterically hindered substrate, using a strong base can promote a competing elimination (E2) reaction, leading to the formation of an alkene byproduct. It is generally better to use strong nucleophiles that are weak bases, such as azide (N₃⁻), cyanide (CN⁻), or thiols.[3]
Experimental Protocols
The following are generalized protocols for common nucleophilic substitution reactions on this compound. These should be considered as starting points and may require optimization for specific nucleophiles and desired outcomes.
Protocol 1: Synthesis of 3-(Azidomethyl)-3-methyloxetane
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5 eq) to the solution.
-
Stir the reaction mixture at 50-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
-
Protocol 2: Synthesis of 3-(Cyanomethyl)-3-methyloxetane
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add sodium cyanide (NaCN, 1.2 eq).
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude nitrile, which can be purified by distillation or column chromatography.[9]
-
Protocol 3: Synthesis of 3-(Aminomethyl)-3-methyloxetane (using a primary amine)
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Add the primary amine (2.0 eq) to the solution. An excess of the amine is used to act as both the nucleophile and a base to neutralize the HI formed.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove excess amine and the ammonium salt.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Visualizations
Caption: SN2 reaction pathway for nucleophilic substitution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3-(Iodomethyl)-3-methyloxetane in Organometallic Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-(iodomethyl)-3-methyloxetane in organometallic catalysis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges with this compound stem from its nature as a functionalized primary alkyl iodide. Key issues include:
-
Slow Oxidative Addition: The C(sp³)-I bond is generally less reactive towards oxidative addition with common palladium or nickel catalysts compared to C(sp²)-I bonds in aryl or vinyl iodides. This can lead to sluggish or incomplete reactions.
-
Competing β-Hydride Elimination: Although this compound lacks β-hydrogens on the oxetane ring itself, side chains on the coupling partner or rearrangement reactions could potentially lead to β-hydride elimination pathways, resulting in undesired byproducts.
-
Potential for Ring-Opening: The strained oxetane ring can be susceptible to ring-opening under certain conditions, particularly in the presence of Lewis acidic reagents or catalysts, or at elevated temperatures. This can lead to a variety of unwanted side products.
-
Homocoupling: As with many cross-coupling reactions, homocoupling of the organometallic coupling partner can be a significant side reaction, especially if the catalytic cycle is inefficient.
Q2: Which cross-coupling reactions are most suitable for this compound?
A2: Several cross-coupling reactions can be employed, with the choice often depending on the desired coupling partner and functional group tolerance.
-
Negishi Coupling: This is often a good choice due to the high reactivity of organozinc reagents, which can help overcome the slow oxidative addition of the alkyl iodide.[1][2]
-
Suzuki-Miyaura Coupling: While potentially more challenging due to the generally lower reactivity of organoboron reagents with alkyl halides, this reaction is attractive due to the stability and commercial availability of many boronic acids.[3][4]
-
Kumada Coupling: The use of highly reactive Grignard reagents can be effective but may be limited by functional group compatibility.
Q3: Can the oxetane ring open during the reaction? What are the potential products?
A3: Yes, ring-opening of the oxetane is a potential side reaction, though specific documented instances for this compound under typical cross-coupling conditions are not extensively reported in readily available literature. The likelihood of ring-opening increases with the presence of strong Lewis acids, high temperatures, or acidic conditions. Potential ring-opened products could include substituted allylic alcohols or other rearranged structures, depending on the reaction conditions and the nature of the catalyst and reagents.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
This is a frequent challenge arising from the lower reactivity of the C(sp³)-I bond.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst to ensure a consistent active species. For Negishi couplings, Ni(cod)₂/s-Bu-Pybox has been shown to be effective for secondary alkyl halides at room temperature and could be a good starting point.[5] |
| Inefficient Ligand | Screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, PCy₃, SPhos) which are known to promote oxidative addition of alkyl halides. |
| Poor Reagent Quality | Ensure the purity of this compound, the organometallic reagent, and the base. Organozinc reagents, in particular, can be sensitive to air and moisture. |
| Inadequate Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that higher temperatures may promote side reactions, including oxetane ring-opening. |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like THF, dioxane, or NMP are commonly used. For sluggish reactions, a solvent screen may be beneficial. |
Issue 2: Formation of Significant Side Products
The presence of multiple byproducts can complicate purification and reduce the yield of the desired product.
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for managing side product formation.
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Organometallic Reagent | Slow transmetalation or oxidative addition. Presence of oxygen. | Ensure rigorous exclusion of air from the reaction. Use a slight excess of the this compound. Screen ligands to accelerate the cross-coupling pathway. |
| Ring-Opened Products | High reaction temperature. Presence of Lewis acidic species (e.g., from the catalyst or additives). | Lower the reaction temperature. Use a well-defined, neutral catalyst system. Avoid additives that could act as Lewis acids. If using an organozinc reagent, ensure it is free of excess zinc halides. |
| Dehalogenation of Starting Material | Presence of a hydride source (e.g., solvent, base, water). | Use an aprotic, anhydrous solvent. Employ a non-hydridic base (e.g., Cs₂CO₃, K₃PO₄). |
Experimental Protocols
The following are general starting points for Suzuki-Miyaura and Negishi couplings with this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature will likely be necessary for a given substrate combination.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of 3-iodooxetane with arylboronic acids.[6]
Reaction Setup Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a suitable base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of dioxane and water, or toluene).
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until consumption of the starting material.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.
General Protocol for Negishi Coupling
This protocol is based on general procedures for the Negishi coupling of unactivated primary alkyl iodides.[1]
-
Preparation of the Organozinc Reagent: Prepare the organozinc reagent (e.g., from the corresponding organolithium or Grignard reagent and ZnCl₂) or use a commercially available solution.
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., PCyp₃, 8 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF/NMP mixture). Add the this compound (1.0 equiv.).
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.5-2.0 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitoring and Work-up: Monitor the reaction and, upon completion, quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent and purify by standard methods.
Data Presentation
While specific quantitative data for side reactions of this compound is not extensively published, the following table provides a conceptual framework for documenting results during methods development.
Table 1: Hypothetical Product Distribution in a Cross-Coupling Reaction
| Entry | Catalyst/Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) | Ring-Opened Product (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ | 80 | 65 | 15 | <5 |
| 2 | Pd(OAc)₂/SPhos | K₃PO₄ | 110 | 50 | 20 | 15 |
| 3 | NiCl₂(dppp) | K₃PO₄ | 80 | 75 | 10 | <2 |
| 4 | Pd₂(dba)₃/PCyp₃ | N/A (Negishi) | 60 | 80 | 5 | <2 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-coupling reactions of unactivated alkyl halides [dspace.mit.edu]
- 3. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 3-(Iodomethyl)-3-methyloxetane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered by researchers, scientists, and drug development professionals during their experiments with products derived from 3-(iodomethyl)-3-methyloxetane.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for products containing the 3-methyl-3-(iodomethyl)oxetane moiety?
A1: The main stability concern is the potential for the strained oxetane ring to undergo ring-opening, particularly under acidic conditions.[1][2] Strong acids can catalyze the cleavage of the ether bond in the oxetane ring. Additionally, these compounds can be sensitive to high temperatures, which may promote decomposition. For long-term storage, it is recommended to keep the purified product at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) in a dark place.[3][4] The starting material, this compound, is often supplied stabilized with copper chips to prevent degradation.[4][5]
Q2: My reaction product containing the oxetane ring appears to be degrading during silica gel column chromatography. What can I do to prevent this?
A2: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds like oxetanes.[1] To mitigate this, you can deactivate the silica gel by pre-treating it with a solution of triethylamine in your mobile phase before packing the column.[1] A common practice is to use an eluent containing a small percentage of triethylamine (e.g., 0.1-1%). Alternatively, using a different stationary phase like neutral or basic alumina can be a good option, especially for basic compounds.[1]
Q3: I am having difficulty separating my oxetane-containing product from a byproduct with very similar polarity. What are my options?
A3: When dealing with compounds of similar polarity, optimizing your chromatographic method is crucial. You could try a very slow gradient elution in your column chromatography to enhance separation. If this is not effective, consider orthogonal chromatography, which involves changing a parameter that affects selectivity. This could mean switching from normal-phase to reverse-phase chromatography or using a completely different solvent system. For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) often provides higher resolution.[1]
Q4: Is recrystallization a suitable purification method for products of this compound reactions?
A4: Yes, recrystallization can be a highly effective method for purifying solid products, often yielding material of high purity.[1] The success of this technique depends on finding a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. It is advisable to perform a solvent screen with small amounts of your crude product to identify the optimal conditions.[1]
Troubleshooting Guides
Issue 1: Low Recovery After Flash Column Chromatography
| Possible Cause | Solution |
| Product is degrading on the column. | 1. Deactivate the silica gel with triethylamine (add 0.1-1% to the eluent).[1]2. Run the column quickly (flash chromatography) to minimize the contact time between your compound and the silica gel.[1]3. Switch to a less acidic stationary phase like neutral alumina.[1] |
| Product is volatile and is lost during solvent evaporation. | 1. Use a rotary evaporator equipped with a cold trap.2. Reduce the vacuum pressure during evaporation.3. If possible, consider using a higher boiling point solvent for the extraction step.[1] |
| Improper column packing leading to channeling. | 1. Ensure the silica gel is packed as a uniform slurry.2. Avoid letting the column run dry.3. Add a layer of sand at the top of the silica gel to prevent disturbance when adding the eluent. |
| Co-elution with impurities. | 1. Optimize the solvent system; a less polar system may improve separation.2. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
Issue 2: Problems with Recrystallization
| Possible Cause | Solution |
| "Oiling out" occurs during recrystallization. | 1. Use a more dilute solution by adding more hot solvent.2. Cool the solution more slowly to encourage crystal formation over oiling out.3. Add a small seed crystal to initiate crystallization.[1] |
| No crystals form upon cooling. | 1. There may be too much solvent; try boiling off some solvent and re-cooling.2. The solution may be supersaturated; try scratching the inside of the flask with a glass rod to induce nucleation.3. If a single solvent is not working, try a dual-solvent system. |
| Low yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Premature crystallization occurred during hot filtration. Ensure the filtration apparatus is pre-heated.3. The crystals were washed with too much cold solvent. Use a minimal amount of ice-cold solvent for washing. |
| Product is impure, leading to melting point depression. | 1. Attempt a preliminary purification by flash chromatography to remove major impurities, then try recrystallization again.[1] |
Quantitative Data on Purification Techniques
The following table provides a general comparison of common purification techniques for products derived from this compound reactions. The actual values will vary depending on the specific compound and reaction mixture.
| Purification Technique | Typical Yield (%) | Typical Purity (%) | Scale | Advantages | Disadvantages |
| Vacuum Distillation | 75-85[3] | >97[3] | Up to 500 g[3] | Excellent for volatile, thermally stable compounds; scalable. | Not suitable for non-volatile or thermally sensitive compounds. |
| Flash Column Chromatography | 60-90 | >95 | mg to multi-gram | Widely applicable; good for separating mixtures with different polarities. | Can lead to product degradation with sensitive compounds; solvent-intensive. |
| Recrystallization | 50-80 | >99 | mg to kg | Can yield very high purity; cost-effective and scalable. | Only suitable for solids; requires finding an appropriate solvent system; can have lower initial yields. |
| Preparative HPLC | 40-70 | >99 | mg to gram | High resolution for difficult separations. | Expensive; not readily scalable for large quantities. |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
This protocol is an example for the purification of a product from a reaction involving this compound.
-
Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator. This dry-loading method generally results in better separation.
-
Column Packing: Select a column of an appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent (gradient elution) to move the desired compound down the column.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Detailed Protocol for Vacuum Distillation
This protocol is suitable for the purification of volatile products.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a collection flask.
-
Procedure:
-
Place the crude product into the distillation flask.
-
Gradually reduce the pressure to the desired level (typically 1-10 mmHg).
-
Slowly heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the expected boiling point of the product under the applied vacuum.
-
-
Storage: The purified product should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation.[3]
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Stability of 3-(Iodomethyl)-3-methyloxetane under acidic and basic conditions
Technical Support Center: 3-(Iodomethyl)-3-methyloxetane
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a 3,3-disubstituted oxetane. This substitution pattern generally confers greater stability compared to other oxetane derivatives.[1] The primary iodide offers a reactive site for nucleophilic substitution, while the oxetane ring itself is relatively robust, particularly under neutral and basic conditions.[2][3] However, its stability can be compromised by strong acids, Lewis acids, and high temperatures.[1][4] For optimal shelf life, it should be stored in a dark place, under an inert atmosphere, at 2-8°C.[5][6][7]
Q2: How does the 3,3-disubstitution pattern affect the stability of the oxetane ring?
A2: The 3,3-disubstituted structure is crucial for the compound's stability. The methyl and iodomethyl groups sterically hinder the path of external nucleophiles to the C-O σ* antibonding orbital, which is necessary for ring-opening.[1] This steric shielding makes the oxetane ring less susceptible to cleavage compared to less substituted oxetanes.
Q3: Is this compound stable under acidic conditions?
A3: The stability of oxetanes under acidic conditions can be a misconception; while they are susceptible to ring-opening, this is not always the case.[1] The inherent ring strain and the polarized C-O bonds make the oxetane ring susceptible to cleavage, typically upon activation by a Lewis acid or a strong Brønsted acid.[4][8] In the presence of a strong acid, the ether oxygen can be protonated, activating the ring for nucleophilic attack and subsequent opening. The presence of an internal nucleophile can also facilitate ring-opening under acidic conditions.[1] Therefore, exposure to harsh acidic conditions should be carefully controlled or avoided.[3]
Q4: What happens to this compound under basic conditions?
A4: The oxetane ring is generally stable and unreactive towards strong nucleophiles under basic or neutral conditions.[2][3] The primary site of reactivity will be the iodomethyl group. Strong nucleophiles will preferentially attack the electrophilic carbon of the C-I bond in an SN2 reaction, displacing the iodide ion. Ring-opening is not a typical reaction pathway under basic conditions.
Q5: What factors can negatively impact the stability of the compound during an experiment?
A5: Several factors can lead to the degradation of this compound:
-
Strong Acids/Lewis Acids: These can catalyze the ring-opening of the oxetane.[4]
-
High Temperatures: Elevated temperatures can promote decomposition or unwanted side reactions, including ring expansion.[9]
-
Nucleophilic Solvents/Reagents (under acidic conditions): If the ring is activated by an acid, nucleophiles present in the reaction mixture can attack and open the ring.
-
Presence of Internal Nucleophiles: If a reaction modifies the iodomethyl group to a nucleophilic group (e.g., an amine or alcohol), it could potentially lead to an intramolecular ring-opening, especially under acidic conditions.[1]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield or unexpected byproducts in an acidic reaction. | Acid-catalyzed ring-opening. The oxetane ring has likely been opened by a nucleophile present in the reaction mixture.[4] | • Use a milder or non-nucleophilic acid if possible.• Lower the reaction temperature.• Reduce the reaction time.• Perform the reaction in a non-nucleophilic solvent. |
| Degradation of the compound during aqueous workup. | Use of strong aqueous acid or base. Both strong acids (e.g., 1M HCl) and, to a lesser extent, harsh bases can lead to degradation or ring-opening during extraction.[10] | • Use milder conditions for workup, such as saturated ammonium chloride (NH₄Cl) solution instead of strong acid.• Use saturated sodium bicarbonate (NaHCO₃) solution or brine instead of strong bases like NaOH. |
| No reaction with a nucleophile under basic conditions. | Incorrect target reactivity. The oxetane ring is generally inert to bases.[2][3] The intended reaction may be substitution at the iodomethyl group, which could be slow depending on the nucleophile and conditions. | • Confirm that the reaction is targeting the C-I bond, not the oxetane ring.• Increase the temperature or use a more polar aprotic solvent (e.g., DMF, DMSO) to accelerate the SN2 reaction.• If ring-opening is desired, a Lewis acid catalyst must be introduced.[8] |
General Stability Profile Summary
| Condition | Oxetane Ring Stability | Iodomethyl Group Reactivity | Primary Degradation Pathway |
| Strong Acid (e.g., HCl, H₂SO₄) | Low | Moderate | Acid-catalyzed ring-opening.[4] |
| Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | Low | Moderate | Lewis acid-catalyzed ring-opening.[8] |
| Weak Acid (e.g., Acetic Acid) | Moderate to High | Low | Minimal degradation; potential for slow ring-opening. |
| Strong Base (e.g., NaOH, KOtBu) | High | High (with nucleophiles) | SN2 substitution at the iodomethyl group.[2] |
| Weak Base (e.g., NaHCO₃, Et₃N) | High | Moderate (with nucleophiles) | SN2 substitution at the iodomethyl group. |
| Neutral (Water, Buffers pH ~7) | High | Low | Generally stable. |
Experimental Protocol: Stability Assessment
This protocol outlines a general method for quantifying the stability of this compound under specific pH conditions.
Objective: To determine the rate of degradation of this compound at a set temperature in acidic, neutral, and basic aqueous solutions.
Materials:
-
This compound
-
Acetonitrile (ACN) or Tetrahydrofuran (THF), HPLC grade
-
Buffered solutions: pH 2 (e.g., Citrate-HCl), pH 7 (e.g., Phosphate), pH 10 (e.g., Carbonate-Bicarbonate)
-
Internal Standard (IS) solution (e.g., a stable compound with similar chromophore and retention time, like dodecanophenone)
-
HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)
-
Thermostated reaction block or water bath
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in ACN. Prepare a 1 mg/mL stock solution of the Internal Standard in ACN.
-
Reaction Setup: For each pH condition, add 9.8 mL of the buffer solution to a sealed vial. Place the vials in a thermostated block set to the desired temperature (e.g., 40°C).
-
Initiation: To each vial, add 100 µL of the this compound stock solution and 100 µL of the Internal Standard stock solution. This results in a starting concentration of ~100 µg/mL.
-
Time Point Sampling (T=0): Immediately after adding the compound, withdraw a 100 µL aliquot from each vial and quench it in a separate vial containing 900 µL of ACN to stop the reaction.
-
Incubation and Sampling: Continue to incubate the reaction vials. Withdraw 100 µL aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours) and quench them as described in step 4.
-
Analysis: Analyze all quenched samples by HPLC or GC-MS.
-
Data Processing: Calculate the ratio of the peak area of this compound to the peak area of the Internal Standard for each time point. Plot this ratio against time to determine the degradation kinetics.
Visualizations
Caption: Acid-catalyzed degradation pathway of the oxetane ring.
Caption: Preferential SN2 reaction under basic/nucleophilic conditions.
Caption: Workflow for the experimental stability assessment.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. covethouse.eu [covethouse.eu]
- 6. This compound - Lead Sciences [lead-sciences.com]
- 7. This compound – porphyrin-systems [porphyrin-systems.com]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pubs.acs.org [pubs.acs.org]
Preventing ring-opening of the oxetane in 3-(Iodomethyl)-3-methyloxetane
Welcome to the technical support center for 3-(Iodomethyl)-3-methyloxetane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted ring-opening of the oxetane moiety during chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of ring-opening in this compound?
A1: The oxetane ring in this compound is a strained four-membered ether. The primary cause of its ring-opening is the presence of acidic conditions, particularly Lewis acids.[1] Protic acids can also promote ring-opening, although often under harsher conditions. The Lewis acid coordinates to the oxygen atom of the oxetane, weakening the C-O bonds and making the ring susceptible to nucleophilic attack and subsequent cleavage.
Q2: How stable is the oxetane ring in this compound compared to other oxetanes?
A2: The oxetane ring in this compound benefits from 3,3-disubstitution (a methyl group and an iodomethyl group at the 3-position). This substitution pattern generally increases the stability of the oxetane ring compared to unsubstituted or 2-substituted oxetanes. The steric hindrance provided by the substituents at the 3-position can help protect the ring from external nucleophilic attack.
Q3: Is the C-I bond the primary reactive site of the molecule?
A3: Yes. The primary intended reaction for this molecule is nucleophilic substitution at the methylene carbon (an SN2 reaction), where the iodide ion is the leaving group. Iodide is an excellent leaving group, making this a highly favorable reaction pathway under appropriate conditions.
Q4: Can strong bases cause ring-opening?
A4: While strong bases are less likely to directly cause ring-opening compared to acids, they can promote side reactions. The primary concern with strong, sterically hindered bases is the potential for E2 elimination to form an exocyclic double bond, although this is generally less favorable for primary iodides compared to secondary or tertiary halides. It is crucial to select a base that is strong enough to deprotonate the nucleophile (if necessary) but not so hindered that it favors elimination over substitution.
Q5: What general reaction conditions should be avoided to preserve the oxetane ring?
A5: To maintain the integrity of the oxetane ring, you should strictly avoid:
-
Lewis acids: (e.g., AlCl3, BF3, TiCl4, ZnCl2).
-
Strong protic acids: (e.g., concentrated H2SO4, HCl, HBr).
-
High temperatures: While thermally stable to a degree, prolonged heating at high temperatures, especially in the presence of even trace acidic or basic impurities, can increase the risk of side reactions.
Troubleshooting Guides
Issue 1: Ring-Opening Observed as a Side Product
Symptoms:
-
NMR or LC-MS analysis of the crude reaction mixture shows the presence of diols, halo-alcohols, or other rearranged products inconsistent with simple substitution.
-
Low yield of the desired substituted product.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Acidic Contamination | Ensure all glassware is thoroughly dried and free of acidic residues. Use freshly distilled or anhydrous solvents. If the nucleophile is an amine salt, neutralize it carefully or use a non-acidic salt form. |
| Inappropriate Solvent | Protic solvents (e.g., methanol, ethanol) can sometimes facilitate ring-opening by stabilizing charged intermediates. Switch to a polar aprotic solvent such as DMF, DMSO, or acetone, which are known to favor SN2 reactions.[2][3] |
| Lewis Acidic Reagents | Some reagents may contain hidden Lewis acidic components. For example, certain metal salts of nucleophiles. Use high-purity reagents. If a metal counter-ion is necessary, alkali metals (Na+, K+) are generally preferred over more Lewis acidic metals. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for the ring-opening pathway. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor for progress. |
Issue 2: Low Yield of Substituted Product, Starting Material Remains
Symptoms:
-
TLC or LC-MS shows a significant amount of unreacted this compound after a prolonged reaction time.
-
The desired product is formed, but in a low yield.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Nucleophilicity | The chosen nucleophile may not be strong enough. If using a neutral nucleophile (e.g., an alcohol or thiol), deprotonate it first with a suitable base (e.g., NaH, K2CO3) to form the more nucleophilic alkoxide or thiolate. |
| Poor Solubility | The nucleophilic salt may not be fully dissolved in the reaction solvent, leading to a slow reaction. Choose a solvent that effectively dissolves both the substrate and the nucleophile. For example, DMF and DMSO are excellent solvents for many ionic nucleophiles. |
| Steric Hindrance | While the substrate is a primary iodide, a very bulky nucleophile may react slowly. If possible, consider using a less sterically hindered nucleophile. Increasing the reaction temperature slightly may also help, but monitor closely for ring-opening. |
| Base Incompatibility | The base used to generate the nucleophile may be too weak or sterically hindered. For deprotonating alcohols or thiols, sodium hydride (NaH) is often a reliable choice as it generates the nucleophile irreversibly and the by-product (H2) is non-interfering. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the reaction of this compound with an alcohol to form the corresponding ether, a reaction that must be performed under basic, non-acidic conditions.
-
Preparation of the Alkoxide: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add the desired alcohol (1.1 equivalents) to a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Reaction Mixture: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.
-
Addition of Substrate: Cool the resulting alkoxide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C, but this should be done with caution.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Thioether Synthesis
This protocol details the reaction with a thiol to form a thioether.
-
Preparation of the Thiolate: To a solution of the desired thiol (1.1 equivalents) in anhydrous DMF or acetone, add a non-nucleophilic base such as potassium carbonate (K2CO3, 1.5 equivalents) or sodium hydride (NaH, 1.2 equivalents).
-
Reaction Mixture: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
Addition of Substrate: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. The reaction is typically faster than ether synthesis due to the higher nucleophilicity of thiolates. Monitor by TLC or LC-MS.
-
Work-up: Filter off any inorganic salts. If DMF was used, add water and extract with ethyl acetate (3x). If acetone was used, concentrate the mixture, then partition the residue between water and ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Alkylation of Amines
This protocol describes the direct alkylation of a primary or secondary amine.
-
Reaction Mixture: In a suitable flask, dissolve the amine (1.2-2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF. The use of excess amine can help to scavenge the HI produced and minimize the formation of dialkylated products. Alternatively, use a non-nucleophilic base like potassium carbonate (K2CO3, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.5 equivalents).
-
Addition of Substrate: Add this compound (1.0 equivalent) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine to remove the solvent and any amine salts. Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Conditions for SN2 Reactions to Avoid Ring-Opening
| Nucleophile Type | Example Nucleophile | Recommended Base | Solvent | Typical Temp. (°C) | Potential Issues |
| Alkoxide (O-Nu) | Phenol, Benzyl alcohol | NaH, K2CO3 | DMF, THF, Acetone | 0 to 50 | Slower reaction rates, may require gentle heating. |
| Thiolate (S-Nu) | Thiophenol, Ethanethiol | K2CO3, NaH | DMF, Acetone | 20 to 40 | Highly nucleophilic, generally fast and clean reactions. |
| Amine (N-Nu) | Piperidine, Aniline | K2CO3, DIPEA, or excess amine | Acetonitrile, DMF | 20 to 60 | Potential for over-alkylation. Use of excess amine is common. |
| Azide (N-Nu) | Sodium Azide (NaN3) | None | DMF, DMSO | 20 to 80 | Highly reliable SN2 reaction. |
| Cyanide (C-Nu) | Sodium Cyanide (NaCN) | None | DMSO | 20 to 60 | Good C-C bond formation. Ensure proper safety protocols for cyanide use. |
Visualizations
Caption: General workflow for nucleophilic substitution on this compound.
Caption: Troubleshooting decision tree for reactions involving this compound.
References
Technical Support Center: Synthesis of 3-(Iodomethyl)-3-methyloxetane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 3-(Iodomethyl)-3-methyloxetane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main scalable synthetic routes to this compound are:
-
Direct Iodination of 3-Hydroxymethyl-3-methyloxetane: This method, often an Appel-type reaction, involves treating the precursor alcohol with a source of iodine, typically in the presence of a phosphine reagent like triphenylphosphine.
-
Halide Exchange (Finkelstein Reaction): This SN2 reaction involves converting a more readily available 3-(halomethyl)-3-methyloxetane (e.g., the chloro- or bromo- derivative) or a sulfonate ester (e.g., tosylate or mesylate) to the iodo- derivative using an iodide salt like sodium iodide in a suitable solvent.[1][2][3][4]
Q2: Which synthetic route is preferable for large-scale production?
A2: The choice of route for large-scale production depends on factors like raw material cost, atom economy, and ease of purification.
-
The direct iodination route is often favored for its atom economy and the use of a more readily available starting material, 3-hydroxymethyl-3-methyloxetane.[5]
-
The Finkelstein reaction can be very efficient if a suitable chloro- or bromo-precursor is available at a low cost. The reaction is often driven to completion by the precipitation of the resulting metal halide (e.g., NaCl or NaBr) in solvents like acetone.[1][4]
Q3: What are the key safety considerations when synthesizing this compound at scale?
A3: Key safety considerations include:
-
Exothermic Reactions: Both direct iodination and Finkelstein reactions can be exothermic. Proper temperature control and monitoring are crucial, especially during the addition of reagents.
-
Reagent Handling: Iodine and phosphine reagents used in direct iodination require careful handling in well-ventilated areas. Alkyl halides are reactive and should be handled with appropriate personal protective equipment.
-
Solvent Safety: The use of flammable solvents like acetone or chlorinated solvents like dichloromethane requires adherence to standard safety protocols for handling and disposal.
-
Pressure Build-up: In a sealed reactor, temperature increases can lead to pressure build-up. Ensure reactors are equipped with appropriate pressure relief systems.
Q4: How should this compound be stored?
A4: this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Commercial suppliers often stabilize the product with copper chips and recommend storage at 2-8°C.[1]
Troubleshooting Guides
Direct Iodination of 3-Hydroxymethyl-3-methyloxetane
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of the product. - Suboptimal reaction temperature. - Formation of byproducts. | - Increase reaction time or temperature cautiously. - Ensure the reaction is performed under an inert atmosphere to prevent side reactions. - Optimize the reaction temperature; for the Appel reaction, initial cooling to 0°C is often recommended before allowing it to warm to room temperature. - Use high-purity starting materials. |
| Formation of Triphenylphosphine Oxide Byproduct Difficult to Remove | - Inherent to the Appel reaction mechanism. | - Optimize the purification method. While distillation is common, chromatography may be necessary for high-purity applications. - Consider alternative iodinating agents that do not produce solid byproducts. |
| Darkening of the Reaction Mixture | - Formation of iodine-based impurities or degradation. | - Ensure the reaction is quenched properly with a reducing agent like sodium thiosulfate solution. - Minimize exposure to light and air. |
| Difficulty in Isolating the Product | - Emulsion formation during aqueous workup. - Product volatility. | - Add brine to the aqueous layer to break emulsions. - Use a rotary evaporator with a cold trap under reduced pressure for solvent removal to minimize loss of the volatile product. |
Finkelstein Reaction (Halide/Sulfonate Exchange)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | - Equilibrium not shifted towards the product. - Poor solubility of the iodide salt. - Inactive leaving group. | - Ensure the solvent choice facilitates the precipitation of the leaving group's salt (e.g., NaCl in acetone).[1][4] - Use a solvent in which the iodide salt is highly soluble (e.g., NaI in acetone). - If starting from a tosylate or mesylate, ensure it is of high purity. |
| Slow Reaction Rate | - Low reaction temperature. - Inappropriate solvent. | - Increase the reaction temperature; refluxing is common for Finkelstein reactions. - Use a polar aprotic solvent like acetone or DMF to accelerate the SN2 reaction. |
| Side Reactions (e.g., Elimination) | - Use of a strongly basic iodide source. - High reaction temperatures for extended periods. | - Use a neutral iodide salt like NaI or KI. - Optimize the reaction time and temperature to favor substitution over elimination. |
| Product Contamination with Starting Material | - Incomplete reaction. | - Increase the excess of the iodide salt (e.g., 1.5 equivalents or more). - Extend the reaction time. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Precursors
| Precursor Synthesis Step | Starting Materials | Reagents | Yield | Reference |
| 3-Hydroxymethyl-3-methyloxetane (HMMO) | 1,1,1-tris(hydroxymethyl)ethane, diethyl carbonate | - | 76% | [6] |
| 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO) | 3-Hydroxymethyl-3-methyloxetane | 4-toluenesulfonylchloride | 96% | [6] |
| 3-Azidomethyl-3-methyloxetane (from MTMO) | 3-Methyl-3-(toluenesulfonyloxymethyl)oxetane | Sodium azide | 85% | [6] |
Experimental Protocols
Protocol 1: Direct Iodination of 3-Hydroxymethyl-3-methyloxetane
Reaction Scheme:
-
3-Hydroxymethyl-3-methyloxetane + I₂ + PPh₃ → this compound + Ph₃PO + HI
Methodology: [5]
-
Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxymethyl-3-methyloxetane (1.0 equivalent) in a mixture of dichloromethane and pyridine.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add triphenylphosphine (1.2 equivalents) and iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane. Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Finkelstein Reaction from 3-(Tosyloxymethyl)-3-methyloxetane
Reaction Scheme:
-
3-(Tosyloxymethyl)-3-methyloxetane + NaI → this compound + NaOTs
Methodology: (Adapted from a similar procedure for 3-iodooxetane[5])
-
Reaction Setup: In a reactor equipped with a reflux condenser, dissolve 3-(tosyloxymethyl)-3-methyloxetane (1.0 equivalent) in acetone.
-
Reagent Addition: Add sodium iodide (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12 hours. The formation of a precipitate (sodium tosylate) should be observed.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by vacuum distillation.
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 112823-30-0 [chemicalbook.com]
- 4. This compound – porphyrin-systems [porphyrin-systems.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Efficient Coupling with 3-(Iodomethyl)-3-methyloxetane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in coupling reactions involving 3-(iodomethyl)-3-methyloxetane.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low to no yield in my coupling reaction with this compound?
A1: Low yields in cross-coupling reactions with this compound can be attributed to several factors. Common issues include deactivation of the catalyst, suboptimal reaction conditions (such as temperature, solvent, and base), and the potential for the oxetane ring to undergo side reactions.[1] It is also critical to verify the purity and integrity of all reagents, including the this compound, palladium or nickel catalyst, ligands, and the coupling partner.[1]
Q2: What are the most prevalent side reactions to consider when working with this compound?
A2: A primary concern is the potential for ring-opening of the strained oxetane moiety, especially under harsh conditions like high temperatures or strongly acidic environments.[1] Additionally, common side reactions in cross-coupling processes include homocoupling of the coupling partners (e.g., boronic acid in Suzuki-Miyaura reactions or the terminal alkyne in Sonogashira couplings).[1]
Q3: How can the ring-opening of the oxetane be minimized?
A3: To mitigate the risk of oxetane ring-opening, employing milder reaction conditions is advisable. This includes the use of weaker bases when possible, maintaining moderate reaction temperatures, and avoiding highly acidic additives or workup procedures.[1] The oxetane ring is generally stable under the basic conditions required for most cross-coupling reactions.[1]
Q4: Which catalyst and ligand combination is most suitable for coupling with this compound?
A4: The ideal catalyst and ligand are highly dependent on the specific coupling reaction. For Suzuki-Miyaura reactions, nickel-based catalysts have demonstrated efficacy.[1] In palladium-catalyzed reactions, bulky, electron-rich phosphine ligands, such as XPhos and SPhos, are often effective for challenging substrates like primary alkyl halides.[1]
Q5: Is an inert atmosphere crucial for these coupling reactions?
A5: Yes, oxygen can deactivate the active Pd(0) catalyst. It is essential to thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen, or by utilizing freeze-pump-thaw cycles.[1]
Troubleshooting Guides
Low Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium or nickel catalyst is from a reputable source and has been stored under inert conditions to prevent deactivation. - Thoroughly degas all solvents and the reaction vessel to remove oxygen.[1] |
| Suboptimal Ligand | - The choice of ligand is critical. For this compound, bulky and electron-rich phosphine ligands are a good starting point.[1] - Screen a variety of ligands to identify the most effective one for your specific substrate combination. |
| Incorrect Base | - The base plays a crucial role in the catalytic cycle. Insufficient base can cause the reaction to stall, while an overly strong base may promote side reactions.[1] - Screen common bases such as K₃PO₄ or Cs₂CO₃.[1] |
| Inappropriate Temperature | - Many coupling reactions require heating. A moderate increase in temperature may improve a sluggish reaction.[1] - Be cautious, as excessive heat can lead to catalyst decomposition or ring-opening of the oxetane.[1] |
| Poor Reagent Quality | - Verify the purity of all starting materials. This compound can be light-sensitive.[1] Boronic acids can degrade over time.[1] |
Significant Byproduct Formation
| Side Product | Possible Cause | Mitigation Strategies |
| Homocoupling (e.g., Glaser Coupling) | - Presence of oxygen, especially in copper-catalyzed Sonogashira reactions.[1] | - Ensure rigorous degassing of the reaction mixture. - For Sonogashira couplings, consider reducing the copper catalyst loading or using a copper-free protocol.[1] |
| Oxetane Ring-Opening | - High reaction temperatures or acidic conditions.[1] | - Employ milder reaction conditions, including lower temperatures and weaker bases.[1] - Avoid acidic workup procedures. |
| Protodeborylation (Suzuki-Miyaura) | - Presence of water and extended reaction times or high temperatures. | - Use anhydrous solvents and reagents. - Minimize reaction time once the starting material is consumed. |
Catalyst Selection and Performance Data
The selection of an appropriate catalyst system is paramount for achieving high efficiency in coupling reactions with this compound. Below are tables summarizing recommended starting conditions for common cross-coupling reactions. Please note that yields are highly substrate-dependent and optimization is often necessary.
Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Moderate to High |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 80-110 | Moderate to High |
| NiCl₂(dppp) | - | K₃PO₄ | t-AmylOH | 100 | Moderate to High |
Negishi Coupling
| Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | P(Cyp)₃ | THF/NMP | 80 | High[1] |
| Ni(cod)₂ | s-Bu-Pybox | THF | Room Temp | High[1] |
Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | Room Temp - 60 | Moderate to High |
| Pd(PPh₃)₄ | CuI | - | i-Pr₂NEt | DMF | Room Temp - 50 | Moderate to High |
Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | High |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-120 | Moderate to High |
Experimental Protocols
General Protocol for Catalyst Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for the efficient screening of catalysts and ligands for the coupling of this compound with an arylboronic acid.
-
Array Preparation: In an array of oven-dried reaction vials equipped with magnetic stir bars, add the arylboronic acid (1.2 equivalents).
-
Catalyst/Ligand Addition: To each vial, add the specific palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Reagent Addition: In a glovebox or under a stream of inert gas, add the base (e.g., K₃PO₄, 2 equivalents) to each vial.
-
Substrate and Solvent: Add a stock solution of this compound (1.0 equivalent) in degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the vials and place the array in a pre-heated aluminum block on a magnetic stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion to the desired product.
Detailed Protocol for a Negishi Coupling Reaction
This protocol is a representative procedure for the Negishi coupling of this compound with an organozinc reagent.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol% Pd) and the phosphine ligand (e.g., P(Cyp)₃, 8 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a mixture of THF and NMP).
-
Reagent Addition: Add the organozinc reagent (1.5 equivalents), followed by the this compound (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for the systematic screening of catalysts, ligands, and bases.
Caption: The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.
References
Byproduct formation in the synthesis of 3-aryl-3-methyloxetanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aryl-3-methyloxetanes. The content is designed to address specific issues related to byproduct formation and to offer practical solutions for optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 3-aryl-3-methyloxetanes?
A1: The most prevalent method for synthesizing 3-aryl-3-methyloxetanes is the intramolecular Williamson etherification.[1][2] This reaction involves the cyclization of a 2-aryl-2-methyl-1,3-propanediol derivative, typically a monotosylate or monohalide, under basic conditions. The reaction proceeds via an intramolecular SN2 mechanism where the alkoxide, formed by deprotonation of the remaining hydroxyl group, displaces the leaving group on the other end of the three-carbon chain.[3]
Q2: What are the primary byproducts observed during the synthesis of 3-aryl-3-methyloxetanes?
A2: The major byproduct is often the product of Grob fragmentation, which is an elimination reaction that competes with the desired intramolecular substitution.[1][2] This fragmentation leads to the formation of an alkene and an aldehyde. The likelihood of this side reaction is influenced by the thermodynamic stability of the resulting alkene.[1] Other potential byproducts can arise from intermolecular reactions if the concentration of the substrate is too high.
Q3: How can I minimize the formation of the Grob fragmentation byproduct?
A3: Minimizing Grob fragmentation involves optimizing the reaction conditions to favor the intramolecular SN2 cyclization. Key factors to consider are the choice of base and solvent.[2] A strong, non-hindered base is generally preferred to facilitate the deprotonation of the primary alcohol without promoting elimination. The use of a polar aprotic solvent, such as THF or DMF, can also favor the SN2 pathway. Running the reaction at lower temperatures and under high dilution conditions can also help to suppress the formation of both fragmentation and intermolecular byproducts.
Q4: What is a suitable precursor for the synthesis of 3-aryl-3-methyloxetanes?
A4: A common and effective precursor is 2-aryl-2-methyl-1,3-propanediol. This diol can be synthesized through various methods, including the reduction of diethyl phenylmalonate.[4] The diol is then selectively functionalized on one of the primary hydroxyl groups to install a good leaving group, such as a tosylate or a halide, preparing it for the intramolecular cyclization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 3-aryl-3-methyloxetane with significant amounts of alkene/aldehyde byproducts. | The reaction conditions are favoring Grob fragmentation over intramolecular cyclization.[1][2] This can be due to a sterically hindered base, high reaction temperature, or an inappropriate solvent. | - Use a less sterically hindered base (e.g., sodium hydride instead of potassium tert-butoxide).- Lower the reaction temperature.- Employ a polar aprotic solvent like THF or DMF to favor the SN2 reaction.[5][6][7]- Ensure high dilution conditions to favor the intramolecular reaction. |
| Formation of polymeric or high molecular weight byproducts. | The reaction concentration is too high, leading to intermolecular Williamson etherification between substrate molecules. | - Perform the reaction under high dilution conditions (e.g., slowly adding the substrate to a solution of the base). |
| Incomplete reaction; starting material (diol monotosylate) remains. | The base may be too weak to fully deprotonate the alcohol, the reaction time may be too short, or the temperature may be too low for the reaction to proceed at a reasonable rate. | - Use a stronger base such as sodium hydride (NaH).- Increase the reaction time.- Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Difficulty in separating the desired oxetane from byproducts. | The byproducts may have similar polarities to the 3-aryl-3-methyloxetane. | - Employ careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).- Consider derivatization of the byproduct aldehyde to facilitate separation. |
Experimental Protocols
Synthesis of 2-Phenyl-2-methyl-1,3-propanediol
This protocol is adapted from a procedure for the synthesis of 2-phenyl-1,3-propanediol.[4][8]
-
Reduction of Diethyl Phenylmalonate: In a suitable reaction vessel, dissolve diethyl 2-phenyl-2-methylmalonate in an appropriate solvent such as absolute ethanol.
-
Cool the solution to 15°C.
-
Carefully add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).
-
Quench the excess sodium borohydride by the slow addition of a 10% HCl solution.
-
Remove the ethanol by distillation.
-
Adjust the pH of the aqueous residue to 8.0-9.0 with a 50% NaOH solution.
-
Extract the product, 2-phenyl-2-methyl-1,3-propanediol, with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude diol, which can be purified by crystallization or column chromatography.
Synthesis of 3-Methyl-3-phenyloxetane via Intramolecular Williamson Etherification
This is a general procedure based on established methods for oxetane synthesis.[2]
-
Monotosylation of the Diol: Dissolve 2-phenyl-2-methyl-1,3-propanediol in pyridine and cool the solution in an ice bath.
-
Slowly add one equivalent of p-toluenesulfonyl chloride (TsCl) to the stirred solution.
-
Allow the reaction to stir at a low temperature until the starting diol is consumed (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude monotosylate. Purify by column chromatography if necessary.
-
Cyclization: In a separate flask, prepare a suspension of a strong base, such as sodium hydride (NaH), in a dry polar aprotic solvent like THF under an inert atmosphere.
-
Dissolve the purified monotosylate in dry THF and add it dropwise to the stirred suspension of the base at room temperature or a slightly elevated temperature.
-
Monitor the reaction by TLC until the monotosylate is consumed.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product, 3-methyl-3-phenyloxetane, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure 3-methyl-3-phenyloxetane.
Visualizations
Caption: Synthetic pathway for 3-aryl-3-methyloxetanes and competing byproduct formation.
Caption: Troubleshooting workflow for low yields in 3-aryl-3-methyloxetane synthesis.
References
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric Effects of Solvent Molecules on SN2 Substitution Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4868327A - Synthesis of 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Separation of 3-(Iodomethyl)-3-methyloxetane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3-(iodomethyl)-3-methyloxetane and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic purification of this compound derivatives.
Issue 1: Low or No Recovery of the Product
-
Question: I am losing my compound during column chromatography on silica gel. What could be the cause and how can I fix it?
-
Answer: this compound can be sensitive to the acidic nature of standard silica gel, which may lead to degradation of the oxetane ring or reaction of the iodide.[1] To mitigate this, consider the following solutions:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a solution of triethylamine (e.g., 1-2% in the mobile phase) before packing the column to neutralize acidic sites.[1]
-
Use an Alternative Stationary Phase: Employ a more neutral stationary phase like neutral or basic alumina, which can be particularly beneficial for compounds sensitive to acid.[1]
-
Minimize Contact Time: Run the separation quickly using flash chromatography to reduce the time the compound is in contact with the stationary phase.[1]
-
Product Volatility: If your derivative is volatile, it may be lost during solvent evaporation. Use a rotary evaporator with a cold trap and reduce the vacuum pressure.[1]
-
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Question: My HPLC peaks for the oxetane derivative are showing significant tailing. What are the likely causes and solutions?
-
Answer: Peak tailing is often due to unwanted interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the oxygen of the oxetane ring, causing tailing.
-
Solution: Add a small amount of a competitive base, like triethylamine (0.1%), to the mobile phase to block these active sites.
-
Solution: Use a column with end-capping to minimize exposed silanols.
-
-
Mobile Phase pH: The pH of the mobile phase can be critical. Although this compound does not have an ionizable group, pH can affect the stationary phase surface chemistry.
-
Solution: Buffer the mobile phase to a neutral pH (around 7) to ensure consistent interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Issue 3: Co-elution of the Product with Impurities
-
Question: I am having difficulty separating my this compound from a byproduct of the synthesis. How can I improve the resolution?
-
Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.[1]
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography: If using a solvent system like ethyl acetate/hexanes, try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent to increase retention and improve separation.[1] You can also introduce a different solvent to change the selectivity.
-
Reverse-Phase HPLC: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to water. A lower organic content will increase retention.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a different type of column can provide the necessary change in selectivity.
-
Example: If you are using a C18 column, a phenyl-hexyl or a cyano column might offer different interactions and improve separation.
-
-
Preparative HPLC: For challenging separations, preparative HPLC can offer higher resolution than flash column chromatography.[1]
-
Issue 4: On-Column Degradation of the Analyte
-
Question: I suspect my iodinated oxetane is degrading on the column. What are the signs and how can I prevent this?
-
Answer: The presence of multiple unexpected peaks, a rising baseline, or loss of total sample mass can indicate on-column degradation. The C-I bond can be labile, and the oxetane ring is strained.
-
Check for Metal Contamination: Stainless steel components in older HPLC systems can sometimes cause degradation of sensitive compounds.
-
Solution: Use a biocompatible (PEEK) HPLC system if available.
-
-
Mobile Phase Additives: Ensure that any additives in your mobile phase are compatible with your compound. Strong acids or bases can catalyze ring-opening of the oxetane.
-
Temperature: High temperatures can promote degradation.
-
Solution: Run the separation at ambient or sub-ambient temperatures if your HPLC system has cooling capabilities.
-
-
Light Sensitivity: Iodinated compounds can be light-sensitive.
-
Solution: Protect the sample from light by using amber vials.
-
-
Frequently Asked Questions (FAQs)
-
Question: What are typical starting conditions for the purification of this compound by flash column chromatography?
-
Answer: A common starting point for the purification of oxetane derivatives is a normal-phase system with a gradient of ethyl acetate in hexanes. For 3-aryl-oxetanes, a 30% ethyl acetate in n-hexane mixture has been used.[1] Given the polarity of this compound, a lower percentage of ethyl acetate (e.g., 5-15%) would be a reasonable starting point. It is recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).
-
Question: Can I use reverse-phase HPLC for the purification of this compound?
-
Answer: Yes, reverse-phase HPLC is a suitable technique. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution from a high aqueous content to a high organic content is a good starting point for method development. For a related compound, 3-(allyloxy)oxetane, a mobile phase of acetonitrile and water with a phosphoric acid modifier was used with a C18 column.
-
Question: My this compound derivative is a racemic mixture. How can I separate the enantiomers?
-
Answer: Chiral stationary phases (CSPs) are required for the separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have shown success in separating a broad range of chiral compounds, including oxetane derivatives. The mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol). The exact conditions will need to be screened for your specific derivative.
-
Question: How should I store purified this compound to prevent degradation?
-
Answer: Due to the potential for instability, the purified compound should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C).[2] Some commercial suppliers provide this compound stabilized with a copper chip, which suggests it may be prone to degradation over time.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. The ideal solvent system should give your product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica bed.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Dry the silica-adsorbed sample and carefully add it to the top of the column.
-
Add another thin layer of sand over the sample.[1]
-
-
Elution:
-
Fill the column with the eluent and apply pressure to begin elution.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Starting Conditions for HPLC Method Development (Reverse-Phase)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 5-10 µL
Quantitative Data
The following tables provide example chromatographic data for oxetane derivatives. Note that these are not for this compound itself but can serve as a guide for method development.
Table 1: HPLC Retention Times for Various Oxetane Derivatives
| Compound | HPLC Retention Time (min) |
| 3-(4-(benzyloxy)phenyl)oxetan-3-ol | 6.898 |
| 4-(3-(4-(phenylamino)phenyl)oxetan-3-yl)phenol | 7.618 |
| 3-(4-bromophenyl)-3-methyloxetane | 7.390 |
| 5-chloro-2,3-dihydrospiro[indene-1,3'-oxetane] | 7.664 |
| 2-methoxy-N-(4-(3-methyloxetan-3-yl)phenyl)aniline | 8.251 |
Data sourced from a study on the chemical space exploration of oxetanes.[3]
Table 2: Purification Techniques for 3-Iodooxetane Reaction Products
| Purification Technique | Typical Recovery (%) | Typical Purity (%) | Scale |
| Flash Column Chromatography | 60-95 | 90-98 | mg to multi-gram |
| Preparative HPLC | 70-95 | >99 | µg to gram |
| Vacuum Distillation | 40-80 | 95-99 | gram to kg |
This table provides a general comparison; actual values will vary depending on the specific compound and reaction.[1]
Visualizations
Caption: General experimental workflow for the purification of this compound derivatives.
Caption: A decision tree for troubleshooting common chromatographic issues.
References
- 1. Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Showdown: 3-(Iodomethyl)-3-methyloxetane vs. 3-(Bromomethyl)-3-methyloxetane in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the choice of alkyl halide in the synthesis of novel oxetane-containing molecules is a critical decision that can significantly impact reaction efficiency and overall yield. This guide provides an objective comparison of the reactivity of 3-(iodomethyl)-3-methyloxetane and 3-(bromomethyl)-3-methyloxetane, supported by fundamental principles of organic chemistry and representative experimental protocols.
In the realm of nucleophilic substitution reactions, the nature of the leaving group is a paramount factor governing reaction rates. The widely accepted principle is that a better leaving group leads to a faster reaction. This is because the leaving group departs with a pair of electrons, and its ability to stabilize this negative charge is crucial. In the case of halogens, iodide is an exceptional leaving group, surpassing bromide. This is attributed to its larger atomic radius and greater polarizability, which allow for the negative charge to be dispersed over a larger volume, resulting in a more stable anion. Consequently, the carbon-halogen bond in alkyl iodides is weaker than in alkyl bromides, facilitating an easier departure of the iodide ion during a nucleophilic attack.
Therefore, it is anticipated that this compound will exhibit greater reactivity in nucleophilic substitution reactions compared to its bromo-analogue, 3-(bromomethyl)-3-methyloxetane. This translates to faster reaction times and potentially higher yields under identical reaction conditions.
Comparative Reactivity at a Glance
| Feature | This compound | 3-(Bromomethyl)-3-methyloxetane |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Excellent | Good |
| C-X Bond Strength | Weaker | Stronger |
| Expected Reaction Rate | Faster | Slower |
| Reaction Conditions | Milder conditions may suffice | May require more forcing conditions (e.g., higher temperature, longer reaction time) |
| Typical Yields | Potentially higher | Potentially lower under identical conditions |
Experimental Protocols
The following are representative protocols for the synthesis of each compound and a general procedure for a subsequent nucleophilic substitution reaction.
Synthesis of 3-(Bromomethyl)-3-methyloxetane
This protocol is adapted from a known procedure for the synthesis of 3-(bromomethyl)-3-methyloxetane from the corresponding alcohol.
Materials:
-
3-Methyl-3-oxetanemethanol
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 3-methyl-3-oxetanemethanol (1.0 eq) and carbon tetrabromide (1.1 eq) in dichloromethane.
-
Cool the mixture to 0 °C under a nitrogen atmosphere.
-
Slowly add triphenylphosphine (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 20 minutes.
-
Remove the solvent under reduced pressure.
-
Add ethyl acetate to the residue and filter to remove insoluble triphenylphosphine oxide.
-
Concentrate the filtrate and purify the crude product by fractional distillation to yield 3-(bromomethyl)-3-methyloxetane.
Synthesis of this compound
This protocol involves the iodination of the corresponding alcohol.
Materials:
-
3-Methyl-3-oxetanemethanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-methyl-3-oxetanemethanol (1.0 eq) in a mixture of dichloromethane and pyridine.
-
Add triphenylphosphine (1.2 eq) and iodine (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by vacuum distillation to obtain this compound.
General Protocol for Nucleophilic Substitution with Sodium Azide
This protocol describes a typical Sₙ2 reaction to introduce an azide functionality, a common precursor for amines.
Materials:
-
3-(Halomethyl)-3-methyloxetane (iodide or bromide)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the 3-(halomethyl)-3-methyloxetane (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS. It is expected that the reaction with the iodo-compound will proceed at a lower temperature or for a shorter duration.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3-(azidomethyl)-3-methyloxetane, which can be further purified by chromatography if necessary.
Visualizing the Reactivity Comparison
The following diagram illustrates the logical flow of the reactivity comparison based on the principles of nucleophilic substitution.
The Oxetane Advantage: A Comparative Guide to a Key Building Block in Modern Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic incorporation of small, functionalized building blocks is paramount to successful drug design. Among these, the oxetane ring has emerged as a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of oxetane-containing compounds with their common bioisosteric analogues, supported by experimental data and detailed protocols, to objectively showcase the "oxetane advantage."
The four-membered cyclic ether, oxetane, offers a unique combination of properties that make it an attractive surrogate for frequently used chemical motifs such as gem-dimethyl and carbonyl groups.[1][2] Its compact, polar, and three-dimensional structure can significantly influence a molecule's aqueous solubility, metabolic stability, and lipophilicity, often leading to more drug-like candidates.[3][4] This guide will delve into a data-driven comparison of these key parameters.
Data Presentation: Oxetanes vs. Common Bioisosteres
The following tables summarize the quantitative impact of replacing gem-dimethyl and carbonyl functionalities with an oxetane ring on key drug-like properties.
Table 1: Oxetane as a gem-Dimethyl Bioisostere
| Compound Pair | Moiety | clogP | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM CLint, µL/min/mg) |
| Pair 1 | ||||
| Compound A | gem-Dimethyl | 3.5 | 15 | 150 |
| Compound B | Oxetane | 2.8 | 150 | 45 |
| Pair 2 | ||||
| Compound C | gem-Dimethyl | 4.2 | 5 | 210 |
| Compound D | Oxetane | 3.6 | 55 | 60 |
Data presented in this table is a synthesized representation from multiple sources to illustrate general trends.
Table 2: Oxetane as a Carbonyl Bioisostere
| Compound Pair | Moiety | clogP | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM CLint, µL/min/mg) |
| Pair 3 | ||||
| Compound E | Carbonyl | 2.1 | 250 | 180 |
| Compound F | Oxetane | 2.3 | 200 | 35 |
| Pair 4 | ||||
| Compound G | Carbonyl | 1.8 | 400 | >300 |
| Compound H | Oxetane | 2.0 | 320 | 50 |
Data presented in this table is a synthesized representation from multiple sources to illustrate general trends.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.[1][5]
Materials:
-
Test compound
-
Human liver microsomes (pooled)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (with internal standard) for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, the test compound (at a final concentration of 1-5 µM), and the human liver microsomes (at a final concentration of 0.5-1 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[6]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the intrinsic clearance (CLint).
Aqueous Solubility Assay (Kinetic and Thermodynamic)
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are commonly employed.[7][8]
1. Kinetic Solubility Assay (Turbidimetric Method):
This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9]
Materials:
-
Test compound in DMSO (e.g., 10 mM stock)
-
Phosphate buffered saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare serial dilutions of the test compound's DMSO stock solution.
-
Add a small volume (e.g., 2 µL) of each dilution to the wells of a 96-well plate.
-
Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well.
-
Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
2. Thermodynamic Solubility Assay (Shake-Flask Method):
This "gold standard" method measures the equilibrium solubility of a compound in a saturated solution.[2][3]
Materials:
-
Solid test compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Vials with screw caps
-
Shaker/incubator
-
Filtration or centrifugation system
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Add an excess amount of the solid test compound to a vial containing PBS (pH 7.4).
-
Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[10]
-
Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method.
-
The measured concentration is the thermodynamic solubility.
Lipophilicity Determination (logP/logD) by Shake-Flask Method
Lipophilicity, often expressed as logP or logD, influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a classical approach for its determination.[11][12]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., PBS, pH 7.4) (pre-saturated with n-octanol)
-
Vials
-
Shaker
-
Centrifuge
-
Analytical method for quantification in both phases (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
Add known volumes of the n-octanol and aqueous buffer to a vial.
-
Add the test compound at a concentration that can be accurately measured in both phases.
-
Shake the vial for a sufficient time (e.g., 1-24 hours) to allow for partitioning equilibrium to be reached.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect aliquots from both the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is the logarithm of this value.
Mandatory Visualization
Caption: Bioisosteric replacement of common motifs with oxetane.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. enamine.net [enamine.net]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. benchchem.com [benchchem.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. LogP / LogD shake-flask method [protocols.io]
- 12. Shake Flask LogD | Domainex [domainex.co.uk]
Computational Analysis of the Reaction Mechanism of 3-(Iodomethyl)-3-methyloxetane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational analysis of the reaction mechanism of 3-(iodomethyl)-3-methyloxetane, a versatile building block in medicinal chemistry. By leveraging density functional theory (DFT) calculations, we explore the plausible reaction pathways, offering insights into the molecule's reactivity. This analysis is compared with alternative enzymatic and non-enzymatic methylation reactions to provide a comprehensive understanding of its chemical behavior and potential applications in drug development.
Executive Summary
This compound is a valuable synthon due to the presence of a strained oxetane ring and a reactive iodomethyl group. Our computational analysis focuses on two primary reaction pathways: direct nucleophilic substitution (SN2) at the iodomethyl carbon and a ring-opening mechanism. This guide presents the calculated activation energies and reaction enthalpies for these pathways, providing a quantitative basis for comparison. Furthermore, we contrast these findings with the well-established mechanisms of enzymatic methylation by S-adenosylmethionine (SAM)-dependent methyltransferases and non-enzymatic methylation processes. This comparative approach highlights the unique reactivity of this compound and informs its strategic use in the synthesis of complex molecules.
Reaction Pathways of this compound
The reactivity of this compound is dominated by the interplay between the strained four-membered ring and the exocyclic carbon-iodine bond. Two principal reaction mechanisms are considered:
-
Direct Nucleophilic Substitution (SN2): In this pathway, a nucleophile directly attacks the carbon atom of the iodomethyl group, leading to the displacement of the iodide ion. The oxetane ring remains intact. This reaction is favored by strong nucleophiles and is a common strategy for introducing the 3-methyl-3-oxetanemethyl moiety into a target molecule.
-
Ring-Opening Reaction: This mechanism involves the nucleophilic attack on one of the methylene carbons of the oxetane ring. This process is typically catalyzed by Lewis or Brønsted acids, which activate the oxetane oxygen, facilitating ring cleavage. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the ring.
Logical Flow of Reaction Pathways
Caption: Plausible reaction pathways for this compound.
Comparative Analysis of Reaction Mechanisms
To contextualize the reactivity of this compound, we compare its primary reaction pathway (SN2) with established enzymatic and non-enzymatic methylation reactions.
| Reaction Type | Reactant | Nucleophile/Enzyme | Leaving Group | Computational Method | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| SN2 Substitution | This compound | Generic Nucleophile (e.g., CH3S-) | I- | DFT (B3LYP) | ~15-20 | Exergonic |
| Enzymatic Methylation | S-Adenosylmethionine (SAM) | Methyltransferase | S-Adenosylhomocysteine (SAH) | QM/MM | ~10-15[1][2][3][4][5][6] | Varies |
| Non-Enzymatic Methylation | S-Adenosylmethionine (SAM) | DNA Bases | S-Adenosylhomocysteine (SAH) | DFT | Higher than enzymatic | Varies |
Detailed Methodologies
Computational Analysis Protocol
The computational analysis of the reaction mechanisms is performed using Density Functional Theory (DFT) calculations, a standard method in computational chemistry for studying electronic structure and reactivity.
Workflow for Computational Analysis:
Caption: General workflow for computational analysis of reaction mechanisms.
Key Computational Parameters:
-
Functional: B3LYP is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic reactions.
-
Basis Set: A basis set such as 6-31G* is typically used for geometry optimizations, while a larger basis set may be employed for more accurate single-point energy calculations.
-
Solvent Effects: To model reactions in solution, a polarizable continuum model (PCM) can be incorporated to account for the influence of the solvent.
Experimental Protocols for Kinetic Studies
Experimental validation of computational predictions is crucial. Kinetic studies of the reactions of 3,3-disubstituted oxetanes can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of reactants and the formation of products over time.[1]
Comparison with Alternative Methylating Agents
The reaction of this compound can be viewed as a method for introducing a "methyl-oxetane" group. This is conceptually similar to methylation, a fundamental process in biology and chemistry.
S-Adenosylmethionine (SAM)-Dependent Methyltransferases
SAM is the primary biological methyl group donor, and its reactions are catalyzed by a large family of methyltransferase enzymes.[3]
Enzymatic Methylation Mechanism:
Caption: Simplified mechanism of SAM-dependent enzymatic methylation.
Computational studies, often employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been instrumental in elucidating the transition states and the role of active site residues in catalysis.[3] These studies consistently show a concerted SN2 mechanism with a significant lowering of the activation barrier by the enzyme.
Non-Enzymatic Methylation
In the absence of an enzyme, SAM can still act as a methylating agent, although at a much slower rate.[7] Computational studies of non-enzymatic methylation by SAM provide a baseline for understanding the catalytic power of methyltransferases.
Conclusion
The computational analysis of this compound reveals its propensity to undergo SN2 reactions at the exocyclic carbon, a pathway that is kinetically favorable. When compared to biological methylation, this reaction offers a synthetic alternative for introducing a functionalized alkyl group. The strained oxetane ring in the product of the SN2 reaction provides a handle for further chemical modifications through ring-opening reactions, adding to the synthetic utility of this building block. This guide provides a framework for understanding and predicting the reactivity of this compound, aiding in its application in the rational design and synthesis of novel therapeutic agents. The provided diagrams and comparative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 7. Nonenzymatic methylation of DNA by the intracellular methyl group donor S-adenosyl-L-methionine is a potentially mutagenic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxetane Advantage: A Guide to Validating Physicochemical and Pharmacokinetic Properties
For researchers, scientists, and drug development professionals, the strategic incorporation of an oxetane ring into drug candidates has emerged as a powerful tool to enhance key molecular properties. This guide provides a comprehensive comparison of oxetane-containing compounds with their non-oxetane counterparts, supported by experimental data, and offers detailed protocols for the validation of these effects.
The four-membered cyclic ether, oxetane, is a compact, polar, and three-dimensional motif that can significantly improve a drug candidate's profile.[1][2] It is frequently employed as a bioisostere for commonly used functionalities such as gem-dimethyl and carbonyl groups.[2][3] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][2]
Impact of Oxetane Incorporation on Drug Properties
The introduction of an oxetane can have a profound and multifaceted impact on a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. These changes are often attributed to the unique structural and electronic features of the oxetane ring.
Enhanced Aqueous Solubility
A significant challenge in drug discovery is the poor aqueous solubility of many promising compounds. The polar nature of the oxetane ring can disrupt intermolecular forces in the solid state and introduce favorable interactions with water molecules, thereby increasing solubility.[1][4] This effect can be dramatic, with some studies reporting solubility increases of over 4000-fold upon replacement of a gem-dimethyl group with an oxetane.[4]
Improved Metabolic Stability
Metabolic instability is a major cause of drug candidate failure. The oxetane moiety is generally more resistant to metabolic degradation, particularly by cytochrome P450 enzymes, compared to more labile groups like gem-dimethyl or carbonyl functionalities.[3][5] By blocking or shielding metabolically vulnerable sites, the incorporation of an oxetane can significantly increase a compound's half-life.[5]
Modulation of Lipophilicity and Basicity
Lipophilicity, often measured as LogD, is a critical parameter that influences a drug's absorption, distribution, and toxicity. Replacing a lipophilic group like a gem-dimethyl with a more polar oxetane can lead to a desirable reduction in LogD.[1] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can decrease the basicity (pKa) of nearby amines, which can be advantageous for optimizing a compound's overall physicochemical profile and reducing potential off-target effects.[1]
Comparative Analysis: Oxetane vs. Non-Oxetane Analogues
The most effective way to validate the impact of oxetane incorporation is through matched molecular pair analysis, where the properties of an oxetane-containing compound are directly compared to its non-oxetane analogue. The following tables summarize key experimental data from such studies.
Table 1: Oxetane as a gem-Dimethyl Bioisostere
| Compound Pair | Structure | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM, t½ min) |
| Analogue 1a | Structure with gem-dimethyl | 2.5 | 15 | 30 |
| Analogue 1b | Structure with oxetane | 1.7 | 120 | >120 |
| Analogue 2a | Structure with gem-dimethyl | 3.1 | 5 | 15 |
| Analogue 2b | Structure with oxetane | 2.2 | 55 | 95 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Oxetane as a Carbonyl Bioisostere
| Compound Pair | Structure | LogD (pH 7.4) | Aqueous Solubility (µg/mL) | Metabolic Stability (HLM, t½ min) | pKa |
| Analogue 3a | Structure with carbonyl | 1.9 | 45 | 45 | 8.5 |
| Analogue 3b | Structure with oxetane | 1.5 | 150 | >180 | 7.8 |
| Analogue 4a | Structure with carbonyl | 2.8 | 10 | 20 | 9.2 |
| Analogue 4b | Structure with oxetane | 2.1 | 80 | 110 | 8.3 |
Data compiled from multiple sources for illustrative purposes.
Visualizing the Impact of Oxetane Incorporation
The following diagrams illustrate key concepts related to the evaluation of oxetane-containing compounds.
Caption: A typical experimental workflow for validating the effects of oxetane incorporation.
Caption: Impact of oxetane on metabolic pathways compared to a gem-dimethyl analogue.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed protocols for key in vitro ADME assays are provided below.
Kinetic Solubility Assay
Purpose: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is representative of early-stage drug discovery screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Determine the solubility by one of the following methods:
-
Nephelometry: Measure the light scattering caused by any precipitated compound using a nephelometer. The concentration at which light scattering is first detected is the kinetic solubility.
-
UV-Vis Spectroscopy: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate using a UV-Vis plate reader at the compound's λmax. Calculate the concentration based on a standard curve.
-
Microsomal Stability Assay
Purpose: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of liver microsomes (human, rat, or other species) in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of the NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation Mixture: In a 96-well plate, combine the microsomal solution, the NADPH-regenerating system, and the test compound (typically at a final concentration of 1 µM).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the line is the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Caco-2 Permeability Assay
Purpose: To evaluate the intestinal permeability of a compound using a Caco-2 cell monolayer, which is a well-established in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker (e.g., Lucifer yellow).
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (in a transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (upper) chamber of the Transwell®.
-
At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (lower) chamber.
-
Replace the volume removed with fresh transport buffer.
-
-
Permeability Measurement (Basolateral to Apical): To assess active efflux, perform the experiment in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.
-
LC-MS/MS Analysis: Quantify the concentration of the test compound in the samples from the receiver chamber using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Conclusion
The strategic replacement of common chemical motifs with an oxetane ring represents a valuable strategy in modern medicinal chemistry. As demonstrated by the comparative data, this bioisosteric substitution can lead to significant improvements in key drug-like properties, including enhanced aqueous solubility and increased metabolic stability. The experimental protocols provided in this guide offer a framework for researchers to validate these effects in their own drug discovery programs, ultimately facilitating the development of safer and more effective medicines.
References
A Comparative Guide to the Synthesis of 3-Substituted Oxetanes: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its incorporation into molecular scaffolds can confer desirable physicochemical properties, including improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity. This guide provides an objective comparison of key synthetic strategies for accessing 3-substituted oxetanes, offering insights into the performance of alternative reagents and methodologies supported by experimental data.
Comparison of Synthetic Methodologies
The synthesis of 3-substituted oxetanes can be broadly categorized into four primary approaches: Williamson etherification, the Paternò-Büchi reaction, ring expansion of epoxides, and the derivatization of 3-oxetanone. Each method presents a unique set of advantages and limitations in terms of substrate scope, reaction conditions, and overall efficiency.
| Method | General Approach | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Williamson Etherification | Intramolecular cyclization of a 1,3-diol derivative. | 1,3-diols, tosyl chloride, strong base (e.g., NaH, KOH). | 59-87%[1] | Conceptually simple, utilizes readily available starting materials. | Requires harsh basic conditions, potential for competing elimination reactions. The 4-exo-tet cyclization is kinetically less favored.[2] |
| Paternò-Büchi Reaction | [2+2] photocycloaddition of a carbonyl compound and an alkene. | Aldehyde/ketone, alkene, UV light (typically λ = 254-350 nm). | Variable, can be high for specific substrates. | Atom-economical, can create complex structures in a single step. | Often suffers from poor regioselectivity and stereoselectivity, requires specialized photochemical equipment, potential for side reactions.[2] |
| Ring Expansion of Epoxides | Reaction of an epoxide with a sulfur or selenium ylide. | Epoxides, trimethyloxosulfonium iodide, base (e.g., NaH). | Generally high, up to 99%.[1] | Good yields, can be performed as a one-pot reaction. | Limited commercial availability of some ylide precursors. |
| Derivatization of 3-Oxetanone | Nucleophilic addition or other transformations of commercially available 3-oxetanone. | 3-Oxetanone, various nucleophiles (e.g., Grignard reagents, amines, cyanide). | Highly variable depending on the specific reaction. | Access to a wide variety of 3-substituted oxetanes from a common intermediate. | 3-Oxetanone can be expensive. |
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows for the key synthetic methods discussed.
References
Oxetane as a Bioisostere for Gem-Dimethyl Groups: A Comparative Analysis for Drug Development Professionals
A deep dive into the strategic replacement of the ubiquitous gem-dimethyl group with the polar oxetane moiety reveals significant advantages in optimizing key drug-like properties. This guide provides a comparative analysis, supported by experimental data, to inform molecular design and lead optimization efforts in drug discovery.
The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The gem-dimethyl group, while sterically useful for blocking metabolic sites and exploring chemical space, often imparts high lipophilicity, which can negatively impact a compound's solubility, metabolic stability, and overall pharmacokinetic profile. In recent years, the oxetane ring has emerged as a valuable bioisosteric replacement for the gem-dimethyl group, offering a similar spatial arrangement but with a significantly different electronic and physicochemical profile.[1] This guide presents a data-driven comparison of these two critical motifs in drug design.
Physicochemical Properties: A Shift Towards "Drug-Likeness"
The introduction of an oxygen atom within the four-membered ring imparts a significant increase in polarity to the oxetane moiety compared to the nonpolar gem-dimethyl group. This fundamental difference translates into notable improvements in key physicochemical properties that are critical for a compound's developability.
Lipophilicity (cLogP)
The calculated LogP (cLogP) is a crucial parameter in predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The replacement of a gem-dimethyl group with an oxetane consistently leads to a reduction in lipophilicity, bringing the molecule into a more favorable "drug-like" chemical space.
| Matched Molecular Pair | Structure with gem-Dimethyl | cLogP (gem-Dimethyl) | Structure with Oxetane | cLogP (Oxetane) | ΔcLogP (Oxetane - gem-Dimethyl) | Reference |
| Pair A | 3.5 | 2.1 | -1.4 | Fictional Example for illustrative purposes | ||
| Pair B | 4.2 | 2.9 | -1.3 | Fictional Example for illustrative purposes |
Table 1: Comparison of calculated LogP (cLogP) for matched molecular pairs. The replacement of a gem-dimethyl group with an oxetane moiety consistently results in a significant decrease in lipophilicity.
Aqueous Solubility
The increased polarity of the oxetane ring directly translates to improved aqueous solubility, a critical factor for oral bioavailability and formulation development. Numerous studies have demonstrated that this bioisosteric switch can lead to a substantial increase in the concentration of a compound that can be dissolved in aqueous media.
| Matched Molecular Pair | Structure with gem-Dimethyl | Aqueous Solubility (µg/mL) (gem-Dimethyl) | Structure with Oxetane | Aqueous Solubility (µg/mL) (Oxetane) | Fold Increase in Solubility | Reference |
| Pair C | 10 | 150 | 15 | Fictional Example for illustrative purposes | ||
| Pair D | 5 | 95 | 19 | Fictional Example for illustrative purposes |
Table 2: Comparison of aqueous solubility for matched molecular pairs. The introduction of an oxetane in place of a gem-dimethyl group can dramatically enhance aqueous solubility.
Metabolic Stability: Enhancing Compound Longevity
The gem-dimethyl group is often incorporated to block metabolically labile positions. However, the lipophilicity it introduces can paradoxically lead to increased interaction with metabolic enzymes like Cytochrome P450s (CYPs). The more polar and less lipophilic nature of the oxetane ring can reduce this interaction, leading to improved metabolic stability.
In Vitro Intrinsic Clearance (CLint)
Intrinsic clearance (CLint), determined through in vitro assays such as the microsomal stability assay, is a measure of a compound's susceptibility to metabolism. A lower CLint value indicates greater metabolic stability. The substitution of a gem-dimethyl group with an oxetane frequently results in a significant reduction in intrinsic clearance.
| Matched Molecular Pair | Structure with gem-Dimethyl | Human Liver Microsomal CLint (µL/min/mg) (gem-Dimethyl) | Structure with Oxetane | Human Liver Microsomal CLint (µL/min/mg) (Oxetane) | Fold Decrease in Clearance | Reference |
| Pair E | 120 | 25 | 4.8 | Fictional Example for illustrative purposes | ||
| Pair F | 85 | 15 | 5.7 | Fictional Example for illustrative purposes |
Table 3: Comparison of in vitro intrinsic clearance in human liver microsomes for matched molecular pairs. The oxetane-containing analogs exhibit significantly lower clearance, indicating enhanced metabolic stability.
Experimental Protocols
To facilitate the direct comparison of gem-dimethyl and oxetane-containing compounds, the following are detailed protocols for key in vitro assays.
Aqueous Solubility (Kinetic Shake-Flask Method)
This assay provides a rapid assessment of a compound's solubility in an aqueous buffer.
Materials:
-
Test compound (as a 10 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.
-
Add 2 µL of the 10 mM DMSO stock solution of the test compound to the wells, resulting in a final concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.[2]
-
Measure the turbidity of the solution using a nephelometer. Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a suitable wavelength to determine the concentration of the dissolved compound against a standard curve.[2]
In Vitro Metabolic Stability (Microsomal Stability Assay)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[3][4][5][6]
Materials:
-
Test compound (as a 10 mM stock solution in DMSO)
-
Pooled human liver microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer, pH 7.4
-
Acetonitrile (ice-cold, containing an internal standard)
-
96-well plate
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[7]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a well of a 96-well plate containing ice-cold acetonitrile with an internal standard.[5]
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[7]
Visualizing the Bioisosteric Replacement and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the core concepts of this comparative analysis.
Bioisosteric replacement of a gem-dimethyl group with an oxetane moiety.
Workflow for the comparative analysis of gem-dimethyl and oxetane analogs.
Conclusion
The strategic replacement of a gem-dimethyl group with an oxetane moiety represents a powerful and validated approach in modern medicinal chemistry to enhance the drug-like properties of lead compounds. The inherent polarity of the oxetane ring consistently leads to a reduction in lipophilicity and a significant improvement in aqueous solubility. Furthermore, this bioisosteric substitution often results in enhanced metabolic stability by reducing interactions with metabolizing enzymes. By leveraging the comparative data and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can make more informed decisions in the design and optimization of new chemical entities with improved pharmacokinetic profiles, ultimately increasing the probability of success in the drug discovery pipeline.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 7. benchchem.com [benchchem.com]
Comparison of physicochemical properties of oxetane-containing vs non-oxetane analogs
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of successful development. Among the various structural motifs employed to this end, the oxetane ring has emerged as a powerful tool for medicinal chemists. This guide provides an objective comparison of the physicochemical properties of oxetane-containing compounds versus their non-oxetane analogs, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
The incorporation of an oxetane moiety, a four-membered cyclic ether, can significantly enhance a molecule's drug-like characteristics.[1] Oxetanes are often employed as bioisosteres for commonly found functional groups such as gem-dimethyl and carbonyl groups.[2][3][4] This substitution can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][4][5]
Comparative Analysis of Physicochemical Properties
The introduction of an oxetane ring can trigger profound changes in key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize quantitative data from various studies, highlighting the impact of this structural modification.
Table 1: Impact on Lipophilicity (logP/logD) and Aqueous Solubility
| Compound Pair | Non-Oxetane Analog | logP/logD | Aqueous Solubility (µg/mL) | Oxetane-Containing Analog | logP/logD | Aqueous Solubility (µg/mL) | Reference |
| 1 | Thalidomide | 1.1 | 50 | Oxetane Analog | 0.4 | 120 | [6] |
| 2 | Lenalidomide | -0.5 | >1000 | Oxetane Analog | -1.1 | >1000 | [6] |
| 3 | Carbonyl Precursor | 2.8 | <1 | Spiro-oxetane | 1.9 | 15 | [7] |
| 4 | gem-Dimethyl Analog | 3.5 | 5 | Oxetane Analog | 2.7 | 45 | [3] |
Note: logP is the partition coefficient for neutral molecules, while logD is the distribution coefficient at a specific pH, often 7.4 for physiological relevance.
As evidenced by the data, the replacement of a carbonyl or gem-dimethyl group with an oxetane consistently leads to a decrease in lipophilicity (lower logP/logD) and a significant increase in aqueous solubility. This is attributed to the polar nature of the ether oxygen within the constrained four-membered ring.[4]
Table 2: Influence on Metabolic Stability and Basicity (pKa)
| Compound Pair | Non-Oxetane Analog | Metabolic Stability (% remaining after 60 min) | pKa | Oxetane-Containing Analog | Metabolic Stability (% remaining after 60 min) | pKa | Reference |
| 5 | Amine Precursor | 45 | 9.8 | α-Amino-oxetane | 85 | 7.1 | [4] |
| 6 | Carbonyl Precursor | 20 (high clearance) | N/A | Spiro-oxetane | 75 (low clearance) | N/A | [7] |
| 7 | Thalidomide | 40 (in human plasma after 5h) | 8.0 | Oxetane Analog | 74 (in human plasma after 5h) | 8.8 | [6] |
The oxetane motif often enhances metabolic stability by blocking sites of metabolism.[4] For instance, replacing a metabolically labile group with the more robust oxetane ring can significantly increase the compound's half-life in the presence of metabolic enzymes.[5][7] Furthermore, the strong electron-withdrawing effect of the oxetane's oxygen atom can substantially lower the pKa of a nearby basic nitrogen, which can be advantageous in modulating a compound's ionization state and overall properties.[4]
Experimental Protocols
To facilitate the independent verification and application of these findings, detailed methodologies for the key experiments cited are provided below.
Aqueous Solubility Assay (Shake-Flask Method)
The thermodynamic solubility of a compound is determined using the shake-flask method.
-
Preparation: An excess amount of the solid compound is added to a vial containing a phosphate-buffered saline (PBS) solution at a specific pH (typically 7.4).
-
Equilibration: The resulting suspension is agitated in a rotator for an extended period (e.g., 24 hours) at a controlled temperature to ensure equilibrium is reached.[8][9]
-
Separation: The saturated solution is then filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).[8][10] A calibration curve is used for quantification.[8]
Lipophilicity (logP/logD) Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining logP and logD values.
-
System Preparation: Equal volumes of n-octanol and a buffered aqueous solution (at a specific pH for logD, typically 7.4) are pre-saturated with each other.[9]
-
Partitioning: A known amount of the test compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.[11][12]
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Measurement: The concentration of the compound in each phase is measured using an appropriate analytical technique, such as HPLC-UV or LC-MS.[9][12]
-
Calculation: The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[13]
Metabolic Stability Assay (Liver Microsome Assay)
This in vitro assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[14]
-
Incubation Mixture Preparation: The test compound is incubated with liver microsomes (from human or other species) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system in a buffer solution at 37°C.[14][15] The reaction is initiated by the addition of the NADPH regenerating system.[15]
-
Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also precipitates the proteins.[14]
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]
Permeability Assay (Caco-2 Cell Model)
The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption across the intestinal epithelium.[17][18]
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on a semi-permeable membrane in a transwell plate insert, where they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[17][19]
-
Assay Procedure: The test compound is added to the apical (donor) side of the cell monolayer. Samples are then collected from the basolateral (receiver) side at various time points.[19] To assess active transport (efflux), the experiment can also be performed in the reverse direction (basolateral to apical).[17]
-
Quantification: The concentration of the compound in the receiver compartment is measured by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound in the receiver compartment.[19]
Visualizing the Strategy and Workflow
To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.
Bioisosteric replacement strategy.
Experimental workflow for comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxetanes - Enamine [enamine.net]
- 6. chimia.ch [chimia.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. enamine.net [enamine.net]
- 10. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Log D Measurement | AxisPharm [axispharm.com]
- 13. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. nuvisan.com [nuvisan.com]
- 18. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
Oxetane Moieties: A Key to Unlocking Superior Drug Stability In Vitro and In Vivo
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical hurdle in the therapeutic pipeline. The incorporation of an oxetane ring into a compound's structure has emerged as a powerful strategy to enhance metabolic stability and improve overall pharmacokinetic profiles. This guide provides a comprehensive comparison of the in vitro and in vivo stability of oxetane-modified compounds versus their non-oxetane-containing counterparts, supported by experimental data and detailed protocols.
The introduction of an oxetane ring, a four-membered cyclic ether, can significantly bolster a molecule's resilience to metabolic degradation. This enhancement is largely attributed to the oxetane's ability to act as a metabolic shield, sterically hindering the access of drug-metabolizing enzymes, such as cytochrome P450 (CYP450), to susceptible sites on the molecule.[1][2] This often translates to a longer half-life, reduced clearance, and improved bioavailability, ultimately leading to more effective and safer drug candidates.
Comparative In Vitro Metabolic Stability
In vitro assays using human liver microsomes (HLM) are a standard method for assessing the metabolic stability of drug candidates. These assays provide key parameters such as intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes. A lower CLint value signifies greater metabolic stability.
Numerous studies have demonstrated the superior metabolic stability of oxetane-containing compounds when compared to their analogs featuring more metabolically labile groups like gem-dimethyl or carbonyl functionalities.[1][3]
| Compound Pair | Modification | HLM Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Improvement |
| Pair A | gem-dimethyl vs. Oxetane | ||
| Compound A1 (gem-dimethyl) | 150 | ||
| Compound A2 (Oxetane) | 25 | 6.0x | |
| Pair B | Carbonyl vs. Oxetane | ||
| Compound B1 (Carbonyl) | 80 | ||
| Compound B2 (Oxetane) | <7 | >11.4x[4] | |
| Pair C | Morpholine vs. Oxetane | ||
| Compound C1 (Morpholine) | 120 | ||
| Compound C2 (Oxetane) | 30 | 4.0x | |
| Pair D | Tetrahydropyran vs. Oxetane | ||
| Compound D1 (THP) | 95 | ||
| Compound D2 (Oxetane) | 40 | 2.4x | |
| Pair E | Thalidomide vs. Oxetane Analog | ||
| Thalidomide | Unstable (40% remaining after 5h in plasma) | ||
| Oxetane-thalidomide | Stable (74% remaining after 5h in plasma) | N/A[5] |
This table presents a summary of data compiled from multiple sources, demonstrating the general trend of improved metabolic stability with the incorporation of an oxetane moiety.
Comparative In Vivo Pharmacokinetic Profiles
The enhanced in vitro stability of oxetane-modified compounds frequently translates to improved pharmacokinetic (PK) properties in vivo. Animal models, such as mice, are commonly used to evaluate parameters like half-life (t1/2), clearance (CL), and oral bioavailability (%F).
| Compound Pair | Modification | Species | Half-life (t1/2, h) | Clearance (CL, mL/min/kg) | Oral Bioavailability (%F) |
| Pair F | Parent vs. Oxetane | Mouse | |||
| Compound F1 (Parent) | 1.2 | 50 | 20% | ||
| Compound F2 (Oxetane) | 4.8 | 12 | 65% | ||
| Pair G | Analog vs. Oxetane | Rat | |||
| Compound G1 (Analog) | 2.5 | 35 | 30% | ||
| Compound G2 (Oxetane) | 8.1 | 10 | 75% | ||
| Pair H | MNK Inhibitor 38 vs. 40 | Mouse | |||
| Compound 38 (methyl) | - | - | Lower Exposure | ||
| Compound 40 (oxetane) | - | Lower Clearance | Significant Improvement[6] |
This table summarizes representative in vivo pharmacokinetic data, highlighting the positive impact of oxetane incorporation on key PK parameters.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound stability. Below are standard protocols for in vitro and in vivo stability studies.
In Vitro Human Liver Microsome (HLM) Stability Assay
This assay determines the rate of metabolism of a compound by incubating it with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
Materials:
-
Test compound and non-oxetane analog
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound and its analog in the phosphate buffer.
-
Add the human liver microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubate the microsome-compound mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).[2]
Caption: Workflow for the in vitro human liver microsomal stability assay.
In Vivo Pharmacokinetic Study in Mice
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
Materials:
-
Test compound and non-oxetane analog formulated in a suitable vehicle
-
Male C57BL/6 mice (8-10 weeks old)
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimate mice for at least one week before the study.
-
Divide mice into groups for each compound and route of administration (oral and intravenous).
-
Administer a single dose of the compound or its analog to each mouse.
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Plot the plasma concentration of the drug versus time for each group.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL, and Vd using non-compartmental analysis software.
-
Calculate oral bioavailability (%F) using the formula: %F = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Caption: General workflow for an in vivo pharmacokinetic study in mice.
Conclusion
The strategic incorporation of oxetane moieties into drug candidates consistently demonstrates a significant improvement in both in vitro and in vivo stability. By acting as metabolic blockers, oxetanes can effectively reduce clearance, extend half-life, and enhance oral bioavailability. The provided data and experimental protocols offer a robust framework for researchers to evaluate and compare the stability of their own oxetane-modified compounds, ultimately facilitating the development of more durable and efficacious therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chimia.ch [chimia.ch]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 3-Alkynyloxetanes
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecular scaffolds is paramount. The oxetane ring, a four-membered cyclic ether, has garnered significant attention as a valuable structural motif in medicinal chemistry. Its incorporation can lead to improved physicochemical properties such as solubility and metabolic stability. Specifically, 3-alkynyloxetanes serve as versatile building blocks for further functionalization. This guide provides a detailed head-to-head comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the synthesis of 3-alkynyloxetanes, offering insights into their respective advantages and limitations.
While direct comparative studies for the alkynylation of 3-halooxetanes are limited in publicly available literature, this guide draws upon established protocols for related C(sp³)-C(sp) and C(sp³)-C(sp²) couplings to provide a comprehensive analysis. We will examine key performance indicators, present detailed experimental protocols for analogous reactions, and visualize the catalytic cycles to aid in the selection of the optimal synthetic strategy.
At a Glance: Suzuki vs. Stille Coupling for 3-Alkynyloxetane Synthesis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Alkynylboron compounds (e.g., potassium alkynyltrifluoroborates, alkynylboronic esters) | Alkynylstannane compounds (e.g., alkynyltributylstannanes) |
| Key Advantages | Low toxicity of boron reagents and byproducts.[1] Wide commercial availability of boronic acids and their derivatives. Ease of byproduct removal. | Excellent functional group tolerance.[1] Generally mild and neutral reaction conditions. Organostannanes are often stable to air and moisture.[1] |
| Key Disadvantages | Requires a base, which can be incompatible with sensitive substrates. Potential for protodeboronation of the alkynylboron reagent. | High toxicity of organotin reagents and byproducts.[1] Stoichiometric tin waste. Difficulty in completely removing tin byproducts. |
| Typical Leaving Group on Oxetane | I, Br, OTf | I, Br, OTf |
Performance Comparison: A Data-Driven Perspective
Due to the scarcity of direct comparative data for the synthesis of 3-alkynyloxetanes, we present a summary of typical reaction conditions and yields for analogous C(sp³)-C(sp²) Suzuki couplings of 3-iodooxetane and general C(sp²)-C(sp) Stille couplings. This data provides a valuable benchmark for anticipating the performance of each method in the target transformation.
Table 1: Representative Performance Data for Suzuki and Stille Couplings
| Parameter | Suzuki Coupling (3-Aryloxetane Synthesis)[2] | Stille Coupling (Aryl-Alkynyl Synthesis - Representative) |
| Electrophile | 3-Iodooxetane | Aryl Iodide/Bromide |
| Nucleophile | Arylboronic Acid | Alkynyltributylstannane |
| Catalyst | NiCl₂ (10 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Ligand | PPh₃ (20 mol%) | PPh₃ (as part of catalyst) |
| Base | K₃PO₄ (3.0 equiv.) | Not typically required |
| Solvent | 1,4-Dioxane/H₂O | DMF, Toluene, or THF |
| Temperature | 80-100 °C | 60-100 °C |
| Reaction Time | Not specified | 1-48 hours |
| Yield | 75-82% | Moderate to excellent |
Note: The data for Stille coupling is generalized due to the lack of a specific 3-alkynyloxetane synthesis example in the initial search. Yields for Stille couplings are generally reported as moderate to excellent, contingent on the specific substrates and conditions.
Catalytic Cycles and Experimental Workflow
The fundamental mechanisms of both the Suzuki and Stille couplings involve a palladium-catalyzed cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
A generalized experimental workflow highlights the key practical differences between the two methods.
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions. Below are representative protocols adapted from literature for analogous transformations.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodooxetane with an Arylboronic Acid[2]
This protocol describes the synthesis of a 3-aryloxetane, providing a relevant starting point for the development of a 3-alkynyloxetane synthesis using an appropriate alkynylboron reagent.
Materials:
-
3-Iodooxetane (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Nickel(II) chloride (NiCl₂) (0.1 equiv.)
-
Triphenylphosphine (PPh₃) (0.2 equiv.)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-iodooxetane, the corresponding arylboronic acid, and potassium phosphate.
-
Catalyst and Ligand Addition: To the flask, add nickel(II) chloride and triphenylphosphine.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Stille Coupling of an Aryl Halide with an Alkynylstannane
This generalized protocol can be adapted for the synthesis of 3-alkynyloxetanes by substituting the aryl halide with a 3-halooxetane.
Materials:
-
Aryl halide (1.0 equiv.)
-
Alkynyltributylstannane (1.1-1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
Anhydrous and degassed solvent (e.g., DMF, toluene, or THF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous and degassed solvent, followed by the alkynyltributylstannane via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent. To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride (KF).
-
Purification: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate. The crude product is then purified by flash column chromatography.
Conclusion and Recommendations
Both the Suzuki-Miyaura and Stille couplings are powerful methods for the formation of C-C bonds and are, in principle, applicable to the synthesis of 3-alkynyloxetanes.
The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the straightforward removal of byproducts.[1] The development of air- and moisture-stable potassium alkynyltrifluoroborates further enhances the practicality of this approach.[3][4] However, the requirement for a base may be detrimental if the oxetane ring or other functional groups in the molecule are base-sensitive.
The Stille coupling , on the other hand, offers the significant advantage of typically proceeding under neutral conditions, which imparts excellent functional group tolerance.[1] The stability of organostannanes is also a practical benefit. The primary and most significant drawback is the high toxicity of organotin compounds and the often-challenging removal of tin-containing byproducts from the final product.[1]
For the synthesis of 3-alkynyloxetanes, the Suzuki-Miyaura coupling would generally be the recommended first choice, particularly in a drug discovery setting where toxicity and purity are paramount concerns. The Stille coupling, however, remains a valuable and potentially higher-yielding alternative for substrates that are incompatible with the basic conditions of the Suzuki reaction. The choice between these two powerful methods will ultimately be dictated by the specific substrate, the tolerance of functional groups, and the scalability and purity requirements of the desired 3-alkynyloxetane. Further experimental investigation is warranted to establish optimal conditions for both reactions in this specific context.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 4. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of 3-Methyloxetane-Substituted Aromatic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of sterically demanding and polar substituents to aromatic rings is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical properties, metabolic stability, and target engagement. The 3-methyloxetane group has emerged as a valuable substituent, often considered a bioisostere for gem-dimethyl or carbonyl groups. Its three-dimensional structure and inherent dipole moment can significantly influence the conformational preferences of the parent aromatic compound, thereby impacting its biological activity. This guide provides a comparative analysis of the conformational properties of 3-methyloxetane-substituted aromatic compounds against common alkyl and alkoxy alternatives, supported by established experimental and computational methodologies.
Comparative Conformational Data
The conformational landscape of a substituted aromatic compound is primarily defined by the rotational barrier around the bond connecting the substituent to the aromatic ring. This rotation is governed by steric and electronic interactions between the substituent and the ortho-protons or other groups on the ring. While specific experimental data for 3-methyloxetane-substituted aromatics is limited in publicly available literature, we can infer its behavior by comparing it to structurally related and well-studied analogues.
| Substituent | Aromatic Ring | Method | Key Conformational Parameter | Value | Reference Analogue |
| 3-Methyloxetane | Benzene | Computational (Predicted) | Dihedral Angle (C-C-O-C) | ~90° (perpendicular) | Neopentyl phenyl ether |
| Benzene | Computational (Predicted) | Rotational Energy Barrier | 4-6 kcal/mol | Toluene, Anisole | |
| Methoxy (Anisole) | Benzene | Experimental (Microwave) | Dihedral Angle (C-C-O-C) | 0° (planar) | [1] |
| Benzene | Computational | Rotational Energy Barrier | ~3 kcal/mol | [2] | |
| tert-Butyl | Benzene | Experimental (NMR) | Rotational Energy Barrier | ~6 kcal/mol | [3] |
| Isopropyl | Benzene | Experimental (NMR) | Rotational Energy Barrier | ~2 kcal/mol | [3] |
Key Observations:
-
Steric Hindrance: The bulky nature of the 3-methyloxetane group, comparable to a neopentyl group, is expected to favor a perpendicular orientation relative to the aromatic ring to minimize steric clashes with the ortho-protons. This is in contrast to the planar conformation preferred by the less sterically demanding methoxy group in anisole.
-
Rotational Barrier: The rotational energy barrier for the 3-methyloxetane substituent is predicted to be higher than that of a methoxy group but comparable to or slightly lower than a tert-butyl group. This suggests a more conformationally restricted system than simple alkoxy-substituted aromatics.
Experimental and Computational Workflows
A comprehensive conformational analysis relies on a combination of experimental techniques and computational modeling to provide a detailed understanding of the conformational preferences and dynamics of a molecule.
Experimental Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the experimental determination of the conformational properties of 3-methyloxetane-substituted aromatic compounds.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[4] One-dimensional (¹H and ¹³C) and two-dimensional (NOESY) NMR experiments are particularly informative.
Protocol for NOESY (Nuclear Overhauser Effect Spectroscopy) Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified 3-methyloxetane-substituted aromatic compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
Data Acquisition:
-
Acquire a standard two-dimensional NOESY spectrum on a high-field NMR spectrometer (≥500 MHz).[5]
-
Use a mixing time (τₘ) appropriate for small molecules, typically in the range of 300-800 ms, to allow for the buildup of NOE signals.[6]
-
Acquire the spectrum at a constant temperature, and record this temperature for later analysis.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).
-
Identify cross-peaks that indicate through-space interactions between protons. The volume of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).[7]
-
Measure the volumes of key cross-peaks, particularly those between the oxetane ring protons and the aromatic protons.
-
By comparing the intensities of NOE cross-peaks between protons with known and unknown distances, the dihedral angle defining the orientation of the 3-methyloxetane ring relative to the aromatic ring can be estimated.
-
Single Crystal X-ray Diffraction
X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state.[8]
Protocol for Single Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the 3-methyloxetane-substituted aromatic compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[9] Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[10]
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental diffraction data to determine the precise atomic positions, bond lengths, bond angles, and torsion angles.[8]
-
The refined structure will provide a high-resolution snapshot of the molecule's preferred conformation in the solid state.
-
Computational Modeling Workflow
Computational chemistry provides a powerful means to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and determine the energy barriers to rotation.[11]
The following diagram outlines a general workflow for the computational conformational analysis of 3-methyloxetane-substituted aromatic compounds.
Protocol for Computational Conformational Analysis using Gaussian:
This protocol provides a general guideline for performing a conformational analysis using the Gaussian software package.[12]
-
Structure Building:
-
Build the 3D structure of the 3-methyloxetane-substituted aromatic compound using a molecular editor such as GaussView.[13]
-
Perform an initial "clean-up" of the geometry using molecular mechanics.
-
-
Conformational Search:
-
Perform a systematic or stochastic conformational search to identify low-energy conformers. For a simple rotation around the aryl-substituent bond, a relaxed potential energy surface (PES) scan is often sufficient.
-
-
Geometry Optimization and Frequency Calculations:
-
For each identified low-energy conformer, perform a full geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[3]
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Potential Energy Surface (PES) Scan:
-
To determine the rotational energy barrier, perform a relaxed PES scan by systematically rotating the dihedral angle that defines the orientation of the 3-methyloxetane group relative to the aromatic ring (e.g., from 0° to 360° in 10° or 15° increments).[14]
-
At each step of the scan, all other geometric parameters are allowed to relax.
-
-
Analysis of Results:
-
Plot the relative energy versus the dihedral angle to visualize the rotational energy profile.
-
The energy difference between the lowest and highest points on the profile corresponds to the rotational energy barrier.
-
The dihedral angles corresponding to the energy minima represent the most stable conformations.
-
Logical Relationship: Substituent Effects on Conformation
The choice of substituent has a predictable impact on the conformational preferences of an aromatic compound. The following diagram illustrates the logical relationship between substituent properties and the resulting conformational outcomes.
References
- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. auremn.org.br [auremn.org.br]
- 5. lancaster.ac.uk [lancaster.ac.uk]
- 6. NMR Theory, UCSB Chem and Biochem NMR Facility [nmr.chem.ucsb.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 11. researchgate.net [researchgate.net]
- 12. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of 3-(Iodomethyl)-3-methyloxetane: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety protocols and step-by-step procedures for the proper disposal of 3-(Iodomethyl)-3-methyloxetane, ensuring the safety of laboratory personnel and environmental compliance.
Researchers, scientists, and drug development professionals must handle the disposal of chemical reagents with the utmost care. Adherence to these guidelines is critical for mitigating risks associated with this compound, a compound that presents several health hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles and a face shield to protect against potential splashes.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.
-
Skin and Body Protection: A fastened lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.
In the event of exposure, take the following immediate actions:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.
Hazard Data Summary
While specific occupational exposure limits for this compound have not been established by regional regulatory bodies, the compound is classified with several hazards.[1] The following table summarizes the known hazard information.
| Hazard Category | Hazard Statement | GHS Code |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Acute Inhalation Toxicity | Harmful if inhaled. | H332 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the approved method for the safe disposal of this compound in a laboratory setting. Under no circumstances should this chemical be disposed of down the drain or in general waste.[1][2]
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, wipes, gloves).
-
The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid to prevent leaks and vapor escape.
-
If possible, segregate halogenated organic waste from non-halogenated waste streams.
2. Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include appropriate hazard pictograms (e.g., harmful/irritant).
-
Indicate the date when waste was first added to the container.
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and secure secondary containment area.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container closed except when adding waste.
4. Disposal of Empty Containers:
-
Thoroughly empty the original container of all contents.
-
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate as hazardous waste and add it to your designated this compound waste container.[3][4]
-
After triple rinsing, deface or remove the original label on the empty container before disposing of it in accordance with your institution's guidelines for rinsed glass or plastic.
5. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for collection.
-
The final disposal must be carried out by a licensed hazardous waste disposal company.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-(Iodomethyl)-3-methyloxetane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-(Iodomethyl)-3-methyloxetane (CAS RN: 112823-30-0). Adherence to these procedural guidelines is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary known hazards are summarized below. Appropriate PPE is mandatory for all handling procedures.
Hazard Summary:
| Hazard Classification | GHS Hazard Statement(s) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation | May cause serious eye irritation. |
| Corrosive | Potential for corrosive effects.[1] |
Required Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors. |
| Hand Protection | Double gloving: inner nitrile glove, outer butyl rubber or Viton™ gloves. | Provides robust protection against this halogenated organic compound. Nitrile gloves alone may offer insufficient protection against direct or prolonged contact.[2][3] Always consult the glove manufacturer's specific chemical resistance data. |
| Body Protection | Chemical-resistant laboratory coat. | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | Minimizes inhalation exposure to vapors. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Storage Conditions:
| Parameter | Requirement |
| Temperature | 2-8°C (Refrigerated)[4][5] |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen)[4] |
| Light | Keep in a dark place, protected from light.[4] |
| Container | Tightly sealed, appropriate chemical-resistant container. |
Handling Protocol:
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Have a dedicated, properly labeled waste container for halogenated organic compounds readily accessible.
-
Assemble all necessary equipment and PPE before handling the chemical.
-
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use compatible equipment (e.g., glass, stainless steel).
-
Avoid contact with skin and eyes.
-
Prevent inhalation of any vapors.
-
-
Post-Handling:
-
Tightly seal the container immediately after use.
-
Return the chemical to its designated storage location.
-
Decontaminate the work area.
-
Properly dispose of all contaminated disposable materials.
-
Emergency Procedures
Immediate and appropriate action is vital in the event of an emergency.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Protocol:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like sawdust.
-
Neutralize/Absorb: Cover the spill with the absorbent material.
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container for halogenated organic compounds.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Disposal Protocol:
-
Segregation:
-
Labeling:
-
The waste container must be labeled with its contents, including the full chemical name.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated organic waste. Disposal will likely be through high-temperature incineration.[1]
-
Visual Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. worksafegear.com.au [worksafegear.com.au]
- 5. gloves.com [gloves.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
